N-(2,4-Dimethylphenyl)formamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFDPSBOUCXJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037697 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60397-77-5 | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060397775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 60397-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-Dimethylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-DIMETHYLPHENYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X81G373YUR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-(2,4-Dimethylphenyl)formamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the widely used acaricide amitraz, is a compound of interest in the fields of toxicology, environmental science, and drug development. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound. Detailed experimental protocols for its synthesis, purification, and characterization by modern spectroscopic techniques are presented. Furthermore, this document elucidates the compound's interaction with octopamine (B1677172) receptors, a key signaling pathway in invertebrates, providing valuable insights for researchers in insecticide development and neuropharmacology.
Core Properties of this compound
This compound is a secondary amide that plays a crucial role as a metabolite of the formamidine (B1211174) pesticide, Amitraz.[1] It is also a valuable synthetic intermediate in organic chemistry.[2]
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO | [1][3] |
| Molecular Weight | 149.19 g/mol | [1][3] |
| CAS Number | 60397-77-5 | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 112.8-113.4 °C | [4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide | [1] |
Experimental Protocols
Synthesis of this compound
A practical and convenient method for the N-formylation of amines involves the use of formic acid. The following protocol is adapted from a general procedure for the formylation of anilines.[5][6]
Reaction Scheme:
Materials:
-
Formic acid (88-98%)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add 2,4-dimethylaniline (1.0 eq).
-
Add toluene to the flask to create a solution.
-
Add formic acid (1.2-1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The expected yield is typically high, often exceeding 85-90%.[5]
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity. An ethanol (B145695)/water mixture is a suitable solvent system.[7][8][9]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot deionized water dropwise to the solution until a slight turbidity persists.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the formyl proton. Due to restricted rotation around the amide C-N bond, some signals may appear as two sets.[2] The following is a predicted spectrum based on data for a similar compound, this compound (2i), recorded in DMSO-d₆.[4]
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: Approximately 10-20 mg/mL
-
Temperature: Room temperature
Expected Chemical Shifts (δ) in CDCl₃ (Predicted):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~7.0-7.6 | m | 3H | Ar-H |
| Formyl CH | ~8.2-8.3 | d | 1H | -NHCHO |
| Methyl CH₃ | ~2.2-2.3 | d | 6H | Ar-CH₃ |
| Amide NH | ~9.4 | s | 1H | -NHCHO |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-N functional groups.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[10][11]
-
Instrument: FTIR Spectrometer
-
Scan Range: 4000-400 cm⁻¹
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3250 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (Methyl) |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-N stretch (Amide III) | Amide |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Ionization Mode: Electron Ionization (EI)
-
Inlet System: Gas Chromatography (GC) or direct insertion probe
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z = 149[1]
-
Key Fragments: The mass spectrum is expected to show fragments corresponding to the loss of the formyl group (-CHO) and other characteristic cleavages of the aromatic ring and methyl groups. A significant peak at m/z 120 is commonly observed.[1]
Signaling Pathway Involvement
This compound is a metabolite of amitraz, which is known to act as an agonist at octopamine receptors in invertebrates. Octopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission and neuromodulation.[12][13][14][15]
Octopamine Receptor Signaling
The binding of an agonist, such as a metabolite of amitraz, to an octopamine receptor initiates a signaling cascade. Depending on the receptor subtype, this can lead to the activation of different G-proteins and downstream effectors. A common pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: Agonist-induced Octopamine Receptor Signaling Pathway.
Experimental Workflow for Receptor Activity Assay
To investigate the activity of this compound on a specific octopamine receptor, a cell-based assay can be employed. This typically involves expressing the receptor in a suitable cell line and then measuring the downstream signaling events upon application of the compound.
Caption: Workflow for Octopamine Receptor Activity Assay.
Conclusion
This technical guide has provided a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics, detailed experimental protocols for its synthesis and purification, and methods for its spectroscopic characterization. The elucidation of its likely involvement in the octopamine receptor signaling pathway offers a critical foundation for further research into its biological activity. This information is intended to be a valuable resource for scientists and professionals engaged in research and development in related fields.
References
- 1. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 3. GSRS [precision.fda.gov]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. shimadzu.com [shimadzu.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [dr.lib.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(2,4-Dimethylphenyl)formamide (CAS: 60397-77-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2,4-Dimethylphenyl)formamide, a significant chemical intermediate and a primary metabolite of the formamidine (B1211174) pesticide, Amitraz. This document consolidates critical information regarding its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role within biological systems. Particular emphasis is placed on its formation via the metabolic breakdown of Amitraz and the broader toxicological implications of the formamidine class of compounds. The guide is intended to be a valuable resource for professionals in research, and drug and pesticide development, offering structured data, methodologies, and visual representations of key chemical and biological processes.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its core structure consists of a formamide (B127407) group attached to a 2,4-dimethylphenyl moiety. This substitution pattern significantly influences its chemical reactivity and physical characteristics.
| Property | Value | Reference(s) |
| CAS Number | 60397-77-5 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide | [1] |
| Appearance | Off-White to Pale Pink Solid | |
| Melting Point | 114-118 °C | |
| Boiling Point | Not readily available | |
| Solubility | Soluble in organic solvents | |
| InChI | InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11) | [1] |
| InChIKey | JOFDPSBOUCXJCC-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=C(C=C1)NC=O)C | [1] |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the N-formylation of 2,4-dimethylaniline (B123086) using formic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Experimental Protocol: Formylation of 2,4-Dimethylaniline
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2,4-Dimethylaniline
-
Formic acid (85-98% purity)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add 2,4-dimethylaniline (1.0 equivalent).
-
Reagent Addition: Add toluene as the solvent, followed by the slow addition of formic acid (1.2-1.5 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.
Synthesis Workflow
Caption: A flowchart illustrating the synthesis of this compound.
Analytical Methods
Accurate and sensitive analytical methods are crucial for the quantification of this compound, especially in complex matrices such as environmental and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general method for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
-
Characteristic Ions for SIM: m/z 149 (M+), 121, 91 (These should be confirmed with a standard)
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate, acetone). Prepare a series of calibration standards by serial dilution.
-
Sample Extraction: For solid samples, an extraction with an organic solvent may be necessary. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) might be required to remove matrix interferences.
-
Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample or standard into the GC-MS system.
Biological Significance and Signaling Pathways
This compound is primarily of interest due to its role as a major metabolite of the formamidine pesticide, Amitraz. Understanding the metabolic fate of Amitraz is crucial for assessing its environmental impact and toxicological profile.
Amitraz Metabolism
Amitraz undergoes hydrolysis in biological systems and the environment to yield several metabolites, with this compound being a key product. The degradation pathway is pH-dependent.
Caption: A simplified metabolic pathway of Amitraz to this compound.
Mechanism of Action of Formamidine Pesticides
Amitraz and other formamidine pesticides exert their toxic effects primarily by acting as agonists at octopamine (B1677172) receptors in invertebrates.[2] Octopamine is a key neurotransmitter and neuromodulator in insects and other arthropods, playing a role analogous to norepinephrine (B1679862) in vertebrates.
The binding of Amitraz or its active metabolites to octopamine receptors triggers a cascade of downstream signaling events, leading to neuronal hyperexcitability, paralysis, and ultimately, the death of the target pest. This mechanism provides a degree of selectivity, as octopamine signaling is less critical in vertebrate nervous systems.
Caption: The mechanism of action of Amitraz via the octopamine receptor signaling pathway.
Safety and Handling
This compound is classified as toxic if swallowed and is suspected of causing genetic defects. It is also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a compound of significant interest in the fields of organic synthesis, environmental science, and toxicology. Its role as a key metabolite of the pesticide Amitraz underscores the importance of understanding its chemical properties, synthesis, and biological interactions. This technical guide provides a foundational resource for researchers and professionals, offering detailed protocols and a summary of the current knowledge on this compound. Further research into its specific biological activities and potential for drug development may reveal new applications for this versatile molecule.
References
Technical Guide: Molecular Weight of N-(2,4-Dimethylphenyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2,4-Dimethylphenyl)formamide is an organic compound with significant applications in chemical synthesis and research. A fundamental physicochemical property of any compound is its molecular weight, which is crucial for stoichiometric calculations in reactions, preparation of solutions with specific molarity, and analytical characterization. This guide provides a detailed breakdown of the calculation of the molecular weight of this compound based on its chemical formula.
Chemical Structure and Formula
The chemical structure of this compound consists of a formamide (B127407) group attached to a 2,4-dimethylphenyl ring. From this structure, the molecular formula is determined to be C₉H₁₁NO.
Calculation of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
The first step is to identify the number of atoms of each element present in the molecule.
| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 9 | 12.011 |
| Hydrogen | H | 11 | 1.008 |
| Nitrogen | N | 1 | 14.007 |
| Oxygen | O | 1 | 15.999 |
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
-
Mass from Carbon: 9 atoms * 12.011 g/mol = 108.099 g/mol
-
Mass from Hydrogen: 11 atoms * 1.008 g/mol = 11.088 g/mol
-
Mass from Nitrogen: 1 atom * 14.007 g/mol = 14.007 g/mol
-
Mass from Oxygen: 1 atom * 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 108.099 + 11.088 + 14.007 + 15.999 = 149.193 g/mol
The nominal molecular weight, using integer masses for the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 149 g/mol . However, for most chemical calculations, the weighted average (monoisotopic or molar) mass is used, resulting in 149.19 g/mol .
Caption: Calculation workflow for the molecular weight of this compound.
Experimental Protocols for Molecular Weight Determination
While the theoretical molecular weight is calculated from the chemical formula, it can be experimentally verified using several analytical techniques. The most common and accurate method is Mass Spectrometry.
Objective: To determine the mass-to-charge ratio (m/z) of the ionized compound, which provides its molecular weight.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The generated ions are directed into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For this compound, a prominent peak would be expected at an m/z corresponding to the protonated molecule [M+H]⁺, which would be approximately 150.19.
Caption: Experimental workflow for molecular weight determination using Mass Spectrometry.
Summary
This guide has detailed the calculation of the molecular weight of this compound and outlined a standard experimental procedure for its verification. The accurate molecular weight is a critical parameter for any research or development activity involving this compound.
| Parameter | Value |
| Molecular Formula | C₉H₁₁NO |
| Calculated Molecular Weight | 149.19 g/mol |
| Nominal Mass | 149 Da |
| Expected Mass Spec Peak [M+H]⁺ | ~150.19 m/z |
An In-depth Technical Guide to the Chemical Structure Elucidation of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of N-(2,4-Dimethylphenyl)formamide, a significant metabolite of the formamidine (B1211174) insecticide, Amitraz.[1][2] This document details the core analytical techniques and experimental protocols utilized to confirm its molecular structure, presenting key data in a structured format for clarity and comparative analysis.
Compound Identification and Properties
This compound is an organic compound classified as a secondary amide and an aryl derivative.[3] It is structurally derived from formic acid with the hydroxyl group substituted by an N-(2,4-dimethylphenyl)amino group.[3] The presence of the 2,4-dimethylphenyl (or 2,4-xylyl) group attached to the nitrogen atom categorizes it as an N-aryl amide.[3]
A summary of its fundamental properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 60397-77-5 | [4] |
| Molecular Formula | C₉H₁₁NO | [3][4][5] |
| Molecular Weight | 149.19 g/mol | [4][5] |
| Synonyms | 2,4-dimethylformanilide, Form-2',4'-xylidide, Amitraz Impurity B | [4] |
| Melting Point | 114-118 °C |
Synthesis
The primary synthetic route to this compound is the formylation of 2,4-dimethylaniline (B123086).
Logical Workflow for Synthesis:
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis via Formylation
The most direct method for the synthesis of this compound involves the reaction of 2,4-dimethylaniline with formic acid.[3] This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amino group of 2,4-dimethylaniline attacks the carbonyl carbon of formic acid, resulting in the formation of the formamide (B127407) and water.[3] Acid catalysts are often employed to accelerate this formylation process.[3] To achieve milder reaction conditions and potentially higher yields, derivatives of formic acid can also be utilized as formylating agents.[3]
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for determining the detailed atomic connectivity of this compound.[3] A notable characteristic in its ¹H NMR spectrum is the presence of two distinct sets of signals for some protons, which is a result of restricted rotation around the amide (C-N) bond.[3] This leads to the existence of two stable rotational isomers (rotamers), typically designated as E and Z conformers, which are in slow exchange at room temperature on the NMR timescale.[3]
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| NH (Z-isomer) | 9.80 | broad s | - |
| CHO (Z-isomer) | 8.75 | s | - |
| CHO (E-isomer) | 8.38 | d | 11.6 |
| Aromatic H | 7.0 - 7.5 | m | - |
| Methyl Groups | (Not specified) | s | - |
Source: Benchchem[3]
¹³C NMR Spectral Data
Similar to the proton NMR, the ¹³C NMR spectrum also shows doubled signals for the carbon atoms due to the presence of E and Z rotamers, especially for the formyl carbon and the aromatic carbons near the formamide group.[3]
| Carbon Assignment | Chemical Shift (δ) in ppm (E-isomer) | Chemical Shift (δ) in ppm (Z-isomer) |
| C=O (Formyl) | ~162.7 | ~159.2 |
| Aromatic C | 127 - 136 | 127 - 136 |
Source: Benchchem[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation.[3]
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300-3500 |
| C=O Stretch (Carbonyl) | ~1650-1700 |
| C-N Stretch | ~1200-1350 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aromatic C=C Bending | ~1450-1600 |
Source: General IR correlation tables and Benchchem[3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its molecular formula.[3] For this compound (C₉H₁₁NO), the theoretical exact mass of the protonated molecule ([M+H]⁺) is 150.0913.[3] High-resolution mass spectrometry (HRMS) analysis typically shows a measured m/z value that closely matches this theoretical value, confirming the molecular formula.[3]
Mass Spectrometry Data
| Ion | Theoretical m/z |
| [M+H]⁺ | 150.0913 |
Source: Benchchem[3]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.[4]
-
Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI).
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.
-
Data Analysis: Compare the experimentally determined mass of the molecular ion with the theoretical exact mass to confirm the elemental composition.
Role as a Metabolite
This compound is a known metabolite of the insecticide Amitraz and its metabolite N'-(2,4-dimethylphenyl)-N-methylformamidine.[1][6] The metabolic conversion of these parent compounds leads to the formation of this compound.[6]
Metabolic Pathway of Amitraz:
Caption: Metabolic degradation of Amitraz.
Conclusion
The chemical structure of this compound is unequivocally elucidated through a combination of synthesis and comprehensive spectroscopic analysis. NMR spectroscopy provides detailed insight into the atomic connectivity and the presence of rotational isomers. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular formula. This collective data provides a robust and definitive structural assignment for this important metabolite.
References
- 1. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 4. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
Solubility of N-(2,4-Dimethylphenyl)formamide in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of N-(2,4-Dimethylphenyl)formamide, a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of quantitative solubility data for this specific compound, this guide also presents information on the closely related compound, N-phenylformamide (formanilide), to provide a comparative context. Furthermore, this document details standardized experimental protocols for determining the solubility of organic compounds, including the shake-flask method, gravimetric analysis, and UV/Vis spectroscopy. A generalized workflow for experimental solubility determination is also provided to guide researchers in their laboratory practices.
Introduction to this compound
This compound, also known as 2',4'-formoxylidide, is an organic compound with the chemical formula C₉H₁₁NO. It belongs to the class of N-aryl amides and is a derivative of formic acid and 2,4-dimethylaniline. The structure of the molecule, featuring a formamide (B127407) group attached to a dimethyl-substituted phenyl ring, influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from its use as a synthetic intermediate to its role as a metabolite of certain pesticides. In the context of drug development, solubility is a crucial parameter that affects a compound's bioavailability and formulation.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Sparingly Soluble |
Table 2: Solubility of N-Phenylformamide (Formanilide)
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Ethanol | Soluble | [1][2] |
| Hexane | Limited Solubility | [1] |
| Benzene | Limited Solubility | [1] |
| Ether | Soluble | [2] |
Note: The term "soluble" and "limited solubility" are qualitative. For N-phenylformamide in water, a quantitative value of 25.4 g/L at 20°C has been reported.[2][3]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for research and development. The following are detailed protocols for commonly used methods for determining the solubility of organic compounds in organic solvents.
Isothermal Equilibrium (Shake-Flask) Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[4]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Glass vials or flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to determine the required equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[4]
-
Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed in the thermostat for a short period to allow the excess solid to sediment.[5]
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.[5]
-
Analysis: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or GC.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Gravimetric Method
The gravimetric method is a straightforward technique that relies on the mass of the solute dissolved in a known mass or volume of the solvent.[6]
Objective: To determine the solubility of this compound in a volatile organic solvent.
Materials:
-
This compound (solid)
-
Volatile organic solvent of interest
-
Glass vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (Steps 1-3).
-
Phase Separation and Filtration: Separate the solid and liquid phases as described previously (Steps 4-6).
-
Sample Weighing: Accurately weigh a clean, dry evaporating dish or vial.
-
Aliquot Transfer: Transfer a known volume or mass of the clear, filtered saturated solution into the pre-weighed container.
-
Solvent Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature if the solvent is highly volatile, or by gentle heating in an oven at a temperature below the boiling point of the solute and the solvent's boiling point. Ensure complete removal of the solvent.
-
Drying and Weighing: Dry the residue (the solute) to a constant weight in an oven or a vacuum desiccator and weigh it accurately.[6]
-
Calculation: The solubility is calculated as the mass of the residue (solute) per volume or mass of the solvent used.
UV/Vis Spectroscopy Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It requires the creation of a calibration curve.[7]
Objective: To determine the solubility of this compound in a UV-transparent organic solvent.
Materials:
-
This compound (solid)
-
UV-transparent organic solvent of interest
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution (as in the shake-flask method)
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the λmax, the wavelength at which the compound exhibits maximum absorbance.[7]
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve, and it should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Prepare a Saturated Solution: Prepare a saturated solution of this compound as described in the shake-flask method (Steps 1-3).
-
Sample Preparation and Analysis:
-
After equilibration, filter the saturated solution as described previously (Steps 4-6).
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound.
-
Workflow and Logical Diagrams
A systematic approach is crucial for accurate solubility determination. The following diagram illustrates a general workflow for the experimental determination of a compound's solubility.
Caption: A generalized workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in a variety of organic solvents remains a gap in the scientific literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine this crucial physicochemical property. By employing standardized methods such as the shake-flask technique coupled with appropriate analytical procedures like gravimetric analysis or UV/Vis spectroscopy, scientists can generate reliable and reproducible solubility data. This information is invaluable for advancing research in synthetic chemistry, materials science, and drug development where this compound or structurally related compounds are of interest.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gravimetric Analysis: Steps, Principles & Examples Explained [vedantu.com]
- 7. researchgate.net [researchgate.net]
The Role of N-(2,4-Dimethylphenyl)formamide as a Key Metabolite of Amitraz: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Amitraz (B1667126), a formamidine (B1211174) pesticide widely utilized in veterinary medicine and agriculture, undergoes rapid biotransformation in biological and environmental systems. Understanding its metabolic fate is critical for toxicological assessment, residue analysis, and forensic investigations. This technical guide provides an in-depth examination of N-(2,4-Dimethylphenyl)formamide (also known as 2',4'-Formoxylidide or DMF), a principal and stable metabolite of Amitraz. We will explore its formation through established metabolic pathways, present quantitative pharmacokinetic and toxicological data, detail the analytical methodologies for its detection, and visualize key processes through structured diagrams. This document serves as a core reference for professionals engaged in the study of Amitraz and its metabolic derivatives.
Introduction to Amitraz and its Metabolism
Amitraz (N,N'-[(Methylimino)dimethylidyne]di-2,4-xylidine) is a non-systemic acaricide and insecticide first synthesized in 1969.[1] Its mechanism of action involves agonist activity at octopamine (B1677172) receptors in the central nervous system of insects, leading to overexcitation, paralysis, and death.[1][2] In mammals, Amitraz acts as an α2-adrenergic agonist, which is the basis for its observed toxic effects, including central nervous system depression, bradycardia, and hypotension.[1][3]
Due to its relative instability, particularly in acidic conditions, Amitraz is rapidly metabolized in vivo.[4][5][6] The study of its metabolites is crucial, as they contribute to the overall toxicological profile and can serve as more persistent markers for exposure.[7][8] Among these, this compound (2',4'-Formoxylidide), N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271), and 2,4-Dimethylaniline (DMA) are the most significant degradation products.[5][9] This guide focuses specifically on the formation, detection, and toxicological significance of this compound.
Chemical Properties of this compound
This compound is a secondary amide and an aryl derivative of formic acid.[10] Its structure, characterized by an amide functional group and a 2,4-dimethylphenyl ring, influences its chemical reactivity and physical properties.[10]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [10][11] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide | [9][10][11] |
| CAS Number | 60397-77-5 | [10][11][12] |
| Molecular Formula | C₉H₁₁NO | [10][11][12] |
| Molecular Weight | 149.19 g/mol | [10][11][12] |
| Appearance | Off-White to Pale Pink Solid | [10] |
| Melting Point | 114-118 °C | [10] |
Metabolic Pathway of Amitraz
Amitraz undergoes hydrolysis to form several key metabolites. The primary pathway involves the cleavage of the triazapentadiene structure. This biotransformation can occur in various species, including rats, humans, and honeybees.[1][4][13] The major metabolites resulting from this degradation are N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), this compound, and 2,4-Dimethylaniline (DMA).[4][14]
The degradation process is significant in forensic toxicology, as Amitraz itself may decompose rapidly in biological samples, while its metabolites, particularly DMPF, DMF, and DMA, can persist for a much longer time.[7][8]
Caption: Figure 1: Simplified metabolic degradation pathway of Amitraz via hydrolysis.
Pharmacokinetics and Distribution
Studies in Sprague-Dawley rats have shown that after oral or intravenous administration, Amitraz is significantly metabolized, with its metabolites accounting for the majority of the total drug exposure.[9][15] Following a single oral dose, the plasma concentrations of metabolites like 2',4'-formoxylidide (this compound) and BTS27271 (DMPF) are substantially higher than the parent compound.[9]
The metabolite BTS27271, in particular, demonstrates higher exposure in the brain compared to Amitraz and other metabolites, which may be a primary contributor to the central nervous system toxicity observed after Amitraz ingestion.[9][15]
| Compound | Administration | Dose | Key Pharmacokinetic Observation | Species | Source |
| Amitraz | Intravenous | 5 mg/kg | Rapidly declined in plasma. | Rat | [9] |
| 2',4'-Formoxylidide | Intravenous (from Amitraz) | 5 mg/kg | Detected in plasma, with concentrations peaking shortly after administration and then declining. | Rat | [9] |
| BTS27271 (DMPF) | Intravenous (from Amitraz) | 5 mg/kg | Reached higher plasma concentrations than Amitraz and persisted longer than the parent compound. | Rat | [9] |
| Amitraz | Oral | 10 mg/kg | Metabolites constituted the majority of total exposure. | Rat | [9] |
Toxicological Role and Mechanism
While Amitraz and its metabolite DMPF (BTS27271) are known to be potent agonists of α-adrenergic and octopamine receptors, the toxicological role of this compound is less direct but still significant.[9][16] Recent studies have focused on its contribution to cellular toxicity through mechanisms like oxidative stress.
A study on human liver cancer cells (HepG2) demonstrated that Amitraz was more cytotoxic than its metabolites 2,4-DMA and this compound.[14] However, all three compounds were shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and lipid peroxidation (LPO).[14]
| Compound | Assay | Cell Line | Exposure Time | IC₅₀ Value (µM) | Key Finding | Source |
| Amitraz | MTT | HepG2 | 24 h | ~156 µM | Significantly decreased cell viability. | [14] |
| This compound | MTT | HepG2 | 24 h | >1500 µM | No significant reduction in cell proliferation. | [14] |
| 2,4-Dimethylaniline (DMA) | MTT | HepG2 | 24 h | ~1500 µM | Decreased cell proliferation at the highest concentration. | [14] |
This data suggests that while this compound is less acutely cytotoxic than the parent compound, its ability to induce oxidative stress could contribute to long-term cellular damage.
Caption: Figure 2: Pathway of cytotoxicity mediated by oxidative stress.
Analytical Methodologies
The detection and quantification of Amitraz and its metabolites in complex matrices such as plasma, food, and environmental samples require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique.[9][17]
Experimental Protocol: LC-MS/MS Analysis of Amitraz and Metabolites in Plasma
This protocol is a representative example based on methodologies described in the literature.[9]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., a deuterated analog).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).
-
-
Chromatographic Conditions (UPLC):
-
System: Waters Acquity UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (MS/MS):
-
System: Applied Biosystems API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for Amitraz and each metabolite (e.g., this compound, DMPF, DMA).
-
Caption: Figure 3: Workflow for the analysis of Amitraz metabolites.
Conclusion
This compound is a stable and significant metabolite of the pesticide Amitraz. While it exhibits lower acute cytotoxicity compared to the parent compound and the active metabolite DMPF, its formation is a key aspect of Amitraz's biotransformation. Its persistence makes it a reliable marker for confirming Amitraz exposure in clinical, forensic, and food safety contexts. Furthermore, its potential to induce oxidative stress highlights a possible mechanism for sublethal or chronic toxicity. The well-established LC-MS/MS methodologies allow for its precise quantification, which is essential for comprehensive risk assessment and regulatory monitoring. Continued research into the subtle toxicological effects of this and other Amitraz metabolites is warranted to fully understand the impact of Amitraz use.
References
- 1. Amitraz - Wikipedia [en.wikipedia.org]
- 2. pomais.com [pomais.com]
- 3. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formamidine Pesticides? Never heard of it… | Chats About Toxic Substances With Reneise [u.osu.edu]
- 7. ovid.com [ovid.com]
- 8. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 11. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. 944. Amitraz (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Pharmacokinetics and brain distribution of amitraz and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental Degradation Products of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2,4-Dimethylphenyl)formamide is a compound of significant environmental interest, primarily as a degradation product of the widely used acaricide and insecticide, amitraz (B1667126). Understanding its environmental fate is crucial for comprehensive risk assessment and management of amitraz-based products. This technical guide provides a detailed overview of the known environmental degradation products of this compound, summarizing key degradation pathways including hydrolysis, biodegradation, and photodegradation. It outlines detailed experimental protocols for studying these degradation processes and presents available quantitative data in a structured format. Furthermore, this guide includes visualizations of degradation pathways and experimental workflows to facilitate a deeper understanding of the transformation processes.
Introduction
This compound, also known as 2',4'-formoxylidide, is a significant metabolite of the formamidine (B1211174) pesticide amitraz.[1][2] Its presence in the environment is directly linked to the application and subsequent degradation of amitraz. The environmental degradation of this compound itself involves several processes, primarily hydrolysis, which is significantly influenced by pH.[3] This guide synthesizes the current scientific knowledge on the degradation products of this compound, providing a technical resource for researchers and professionals in environmental science and drug development.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide, Form-2',4'-xylidide |
| CAS Number | 60397-77-5 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
Environmental Degradation Pathways
The environmental degradation of this compound is primarily understood through the lens of its parent compound, amitraz. The principal degradation pathways are hydrolysis, biodegradation, and photodegradation.
Hydrolysis
Hydrolysis is a major pathway for the degradation of this compound and is highly dependent on the pH of the surrounding medium.
-
Acidic Conditions (pH < 3): Under strongly acidic conditions, the primary degradation product is 2,4-dimethylaniline (B123086) .[3]
-
Less Acidic Conditions (pH 3-6): In this pH range, the hydrolysis can yield N'-(2,4-dimethylphenyl)-N'-methylformamidine .[3]
-
Basic Conditions: At a basic pH, this compound is considered a major degradation product of amitraz hydrolysis, indicating greater stability under these conditions compared to acidic environments.[3]
The degradation pathway of Amitraz leading to this compound and its subsequent hydrolysis products is illustrated below.
Biodegradation
Information on the specific microbial degradation of this compound is limited. However, studies on its degradation product, 2,4-dimethylaniline, indicate that it can be metabolized by microorganisms. For instance, Pseudomonas species have been shown to initially metabolize 2,4-dimethylaniline through oxidative deamination. This suggests that if this compound is hydrolyzed to 2,4-dimethylaniline in the environment, further microbial degradation of the aniline (B41778) product is possible.
Photodegradation
Quantitative Degradation Data
Quantitative data on the environmental degradation of this compound is scarce. The majority of available information is qualitative, identifying the degradation products under different conditions. The half-life of this compound in various environmental compartments has not been extensively reported. For context, the half-life of 2,4-D, another compound containing a dimethylphenyl group, has been reported to be around 10 days in soil and less than 10 days in water, but this is a different class of herbicide and the data is not directly transferable.[4]
| Degradation Pathway | Matrix | Condition | Degradation Product(s) | Half-life (t₁/₂) | Reference |
| Hydrolysis | Water | pH < 3 | 2,4-Dimethylaniline | Not Reported | [3] |
| Hydrolysis | Water | pH 3-6 | N'-(2,4-dimethylphenyl)-N'-methylformamidine | Not Reported | [3] |
Experimental Protocols
Detailed experimental protocols for studying the environmental degradation of this compound can be adapted from standardized guidelines provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Hydrolysis Study (Adapted from EPA OPPTS 835.2120)
Objective: To determine the rate of hydrolysis of this compound in sterile aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). The final concentration in the test solutions should not exceed half of its water solubility.
-
Incubation: Add a known amount of the stock solution to the buffer solutions in sterile, sealed containers. Incubate the samples in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
-
Analysis: Analyze the samples for the concentration of this compound and its degradation products (2,4-dimethylaniline and N'-(2,4-dimethylphenyl)-N'-methylformamidine) using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Data Analysis: Determine the rate constants and half-lives for the hydrolysis at each pH.
Aerobic Soil Biodegradation Study (Adapted from OECD 307)
Objective: To determine the rate and route of aerobic biodegradation of this compound in soil.
Methodology:
-
Soil Collection and Preparation: Collect fresh soil, sieve it (2 mm), and precondition it at the test temperature for several days.
-
Test Substance Application: Apply a solution of ¹⁴C-labeled this compound to the soil samples. The application rate should be environmentally relevant.
-
Incubation: Incubate the treated soil samples in the dark in a flow-through system or biometer flasks at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).
-
Trapping Volatiles and CO₂: Pass a stream of humidified air through the incubation flasks. Trap volatile organic compounds and ¹⁴CO₂ in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide).
-
Sampling: At various time points, sacrifice replicate soil samples.
-
Extraction and Analysis: Extract the soil samples with suitable solvents to determine the concentrations of the parent compound and its degradation products. Analyze the extracts and trapping solutions using techniques like Liquid Scintillation Counting (LSC) and HPLC-MS/MS.
-
Data Analysis: Determine the dissipation half-life (DT50) of this compound and identify and quantify the major degradation products.
Aqueous Photolysis Study (Adapted from OECD 316)
Objective: To determine the rate of direct photolysis of this compound in water.
Methodology:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound.
-
Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Incubate a parallel set of samples in the dark to account for non-photolytic degradation.
-
Sampling: Collect samples from both irradiated and dark control solutions at specific time intervals.
-
Analysis: Analyze the samples for the concentration of the parent compound and any photoproducts using HPLC-MS/MS.
-
Quantum Yield Determination: Determine the quantum yield by measuring the rate of degradation and the light intensity.
-
Data Analysis: Calculate the photolysis rate constant and the environmental half-life.
Analytical Methodology
The analysis of this compound and its degradation products in environmental matrices typically involves chromatographic separation coupled with mass spectrometric detection.
-
Sample Preparation: Extraction from complex matrices like soil or water is a critical first step. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a commonly used method for extracting pesticide residues from various samples.[5]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is well-suited for the separation of this compound and its polar degradation products. Gas Chromatography (GC) can also be used, particularly for the analysis of the more volatile 2,4-dimethylaniline.
-
Detection: Tandem Mass Spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, allowing for the accurate identification and quantification of the target analytes at low concentrations.
Conclusion
The environmental degradation of this compound is an important aspect of the overall environmental fate of the pesticide amitraz. Hydrolysis is a key degradation pathway, leading to the formation of 2,4-dimethylaniline under acidic conditions. While specific quantitative data on the degradation rates of this compound are limited, standardized experimental protocols can be employed to generate this crucial information. Further research focusing on the biodegradation and photodegradation of this compound would provide a more complete picture of its environmental persistence and impact. This technical guide serves as a foundational resource for designing and conducting such studies, ultimately contributing to more accurate environmental risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-(2,4-Dimethylphenyl)formamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-(2,4-Dimethylphenyl)formamide, a compound of interest in various chemical and pharmaceutical research fields. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a structured format, alongside detailed experimental protocols for data acquisition.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources to provide a comprehensive characterization of this compound. The presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond is a key feature observed in the NMR spectra, leading to the appearance of distinct sets of signals for the E and Z conformers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the formyl, aromatic, and methyl protons. The data below is presented for two common deuterated solvents, highlighting the solvent effect on chemical shifts and the resolution of rotameric signals.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Solvent | Spectrometer Frequency |
| Rotamer Mixture | CDCl₃ | 400 MHz | ||
| Major Rotamer: | ||||
| 8.54 | d, J = 11.2 Hz | CHO | ||
| 7.77 | br s | NH | ||
| 7.20-7.14 | m | Ar-H | ||
| 6.98-6.86 | m | Ar-H | ||
| 2.20 | d, J = 2.0 Hz | Ar-CH₃ | ||
| Minor Rotamer: | ||||
| 8.45 | s | CHO | ||
| 7.71 | d, J = 8.0 Hz | Ar-H | ||
| 7.20-7.14 | m | Ar-H | ||
| 7.08 | br s | NH | ||
| 6.98-6.86 | m | Ar-H | ||
| 2.18 | d, J = 1.6 Hz | Ar-CH₃ | ||
| Single Set of Signals | DMSO-d₆ | 300 MHz | ||
| 2.28 | s | Ar-CH₃ |
Note: The integration of proton signals corresponds to the number of protons in each respective environment. Due to the complexity of the aromatic region and the presence of rotamers, a detailed assignment of individual aromatic protons is not specified in the available data.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the ¹H NMR, the presence of rotamers can lead to the doubling of signals, particularly for the formyl carbon and the aromatic carbons near the formamide (B127407) group.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ ppm) | Assignment |
| ~162.7 | C=O (E-isomer) |
| ~159.2 | C=O (Z-isomer) |
| 127-136 | Aromatic Carbons |
| Specific shifts for methyl and other aromatic carbons are not fully detailed in the available literature. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.
Table 3: IR Spectroscopic Data of this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3167 | N-H Stretch |
| 3073 | Aromatic C-H Stretch |
| 2923 | Aliphatic C-H Stretch |
| 2877 | Aliphatic C-H Stretch |
| 1686 | C=O Stretch (Amide I) |
| 1656 | C=O Stretch (Amide I) |
| 1608 | Aromatic C=C Stretch |
| 1510 | N-H Bend (Amide II) / Aromatic C=C Stretch |
| 1469 | CH₃ Asymmetric Bend |
| 1375 | CH₃ Symmetric Bend |
| 1314 | C-N Stretch (Amide III) |
| 1256 | C-N Stretch (Amide III) |
| 1217 | Aromatic C-H in-plane bend |
| 1121 | |
| 1036 | |
| 932 | |
| 900 | |
| 868 | |
| 828 | Aromatic C-H out-of-plane bend |
| 794 | |
| 721 | |
| 603 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. For ¹H NMR, aim for a narrow and symmetrical peak for a reference signal (e.g., residual solvent peak).
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon environment. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to encompass all expected signals.
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening factor of 0.3 Hz for ¹H NMR) and perform a Fourier transform.
-
Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)
1. Sample Preparation:
-
Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to a fine, uniform powder.
-
Transfer a portion of the powdered mixture into a pellet press.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
2. IR Spectrometer Setup and Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum with a good signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualizations
The following diagrams illustrate the relationship between the compound and its spectroscopic data, as well as a typical experimental workflow.
Caption: Relationship between this compound and its spectroscopic data.
Caption: General experimental workflow for spectroscopic analysis.
The Hydrolytic Fate of Amitraz: A Technical Guide to the Formation of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism behind the formation of N-(2,4-Dimethylphenyl)formamide from the acaricide Amitraz (B1667126). Primarily driven by hydrolysis, this transformation is a critical aspect of Amitraz's environmental fate and metabolic pathway. Understanding this process is paramount for environmental monitoring, toxicology studies, and the development of stable formulations. This document provides a comprehensive overview of the reaction mechanism, quantitative data, and detailed experimental protocols for its analysis.
Core Mechanism: Hydrolysis of the Formamidine (B1211174) Linkage
The principal mechanism for the formation of this compound (also known as 2,4-dimethylformanilide, DMF, or BTS-27919) from Amitraz is hydrolysis.[1][2][3] This reaction involves the cleavage of the carbon-nitrogen bonds within the formamidine structure of Amitraz. The rate of this hydrolysis is significantly influenced by pH, with accelerated degradation observed in acidic conditions.[1][3][4]
The degradation of Amitraz is a stepwise process. The initial hydrolysis of Amitraz yields two primary products: N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF or BTS-27271) and this compound (DMF).[1][5] Subsequently, DMPF can undergo further hydrolysis to yield an additional molecule of DMF. Finally, under certain conditions, DMF can be hydrolyzed to 2,4-dimethylaniline (B123086) (DMA).[1][4] Stoichiometrically, one mole of Amitraz can ultimately produce two moles of 2,4-dimethylaniline.[1]
Under acidic to neutral conditions (pH 3-6), both DMPF and DMF are significant degradation products.[4] However, in more basic conditions, this compound is the main degradation product.[4] The hydrolysis of DMF to DMA is observed to be faster under basic conditions.[1][2]
Quantitative Data on Amitraz Hydrolysis
The rate of Amitraz hydrolysis and the subsequent formation of its metabolites are dependent on environmental conditions. The following table summarizes key quantitative data gathered from various studies.
| Parameter | Value | Conditions | Reference |
| Amitraz Half-life (t½) | |||
| ~21 hours | pH 5 | [1] | |
| ~24 hours | pH 7 | [1] | |
| ~30 hours | pH 9 | [1] | |
| Hydrolysis Rate Constants | |||
| Acid-catalyzed (k_H+) | 2862 ± 553 M⁻¹ h⁻¹ | [1] | |
| Neutral (k_n) | (1.13 ± 0.006) x 10⁻² h⁻¹ | [1] | |
| Recovery of Metabolites | |||
| This compound | 81.3 ± 2.4% | SPE-GC-MSD in urine | [6] |
| N'-(2,4-dimethylphenyl)-N-methylformamidine | 87.7 ± 3.7% | SPE-GC-MSD in urine | [6] |
| 2,4-dimethylaniline | 83.3 ± 1.8% | SPE-GC-MSD in urine | [6] |
Visualizing the Degradation Pathway and Analysis
To better illustrate the transformation and analytical workflow, the following diagrams are provided in DOT language.
Caption: Hydrolysis pathway of Amitraz leading to the formation of this compound.
Caption: A generalized experimental workflow for the analysis of Amitraz and its degradation products.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of Amitraz degradation. Below are outlines of common experimental protocols.
Sample Preparation: QuEChERS Method for Produce
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.[2][7]
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile (B52724) and an appropriate internal standard. Shake vigorously for 1 minute. Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the sample at a specified speed and temperature (e.g., 5000 rpm for 5 minutes).
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Solid-Phase Extraction (SPE) for Urine Samples
SPE is a common technique for the cleanup and concentration of analytes from complex matrices like urine.[6]
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol (B129727) and water.
-
Sample Loading: A measured volume of the urine sample is passed through the conditioned cartridge.
-
Washing: The cartridge is washed with water to remove polar interferences.
-
Elution: The analytes of interest are eluted from the cartridge using an appropriate organic solvent or solvent mixture (e.g., dichloromethane, methanol).
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Amitraz and its metabolites.[2][7]
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5ms).
-
Injector: Splitless or pulsed splitless injection at a high temperature (e.g., 250-280 °C).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C, ramping to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Specific ions for Amitraz, DMF, and DMPF are monitored.
-
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and selective, making it ideal for detecting low concentrations of Amitraz and its metabolites in complex matrices.[8]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring its characteristic product ions after fragmentation. This provides very high selectivity and sensitivity.
-
Conclusion
The formation of this compound from Amitraz is a well-documented process governed by hydrolysis, with pH being a critical factor. This technical guide provides the foundational knowledge of the reaction mechanism, quantitative data, and detailed analytical protocols necessary for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of this degradation pathway is essential for assessing the environmental impact of Amitraz and for the development of analytical methods for its monitoring.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Kinetics and mechanism of amitraz hydrolysis [agris.fao.org]
- 4. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amitraz Marker Residues in Honey from Honeybee Colonies Treated with Apiwarol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-(2,4-Dimethylphenyl)formamide from 2,4-dimethylaniline (B123086). The primary method described is the direct formylation using formic acid, a robust and straightforward approach. Alternative methods, including solvent-free and catalyzed reactions, are also discussed. This guide includes quantitative data on reaction optimization, detailed experimental procedures, and characterization data to assist researchers in the successful synthesis and verification of the target compound.
Introduction
This compound is a chemical intermediate of significant interest, notably as a primary metabolite of the widely used acaricide, Amitraz.[1] Its synthesis is a fundamental transformation in organic chemistry, involving the formation of an amide bond between 2,4-dimethylaniline and a formyl group source. The most direct synthetic route is the reaction with formic acid.[1] Understanding the synthesis and properties of this compound is crucial for metabolic studies, reference standard preparation, and as a building block in the development of new chemical entities.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [1] |
| CAS Number | 60397-77-5[1] |
| Appearance | Off-White to Pale Pink Solid[1] |
| Melting Point | 114-118 °C[1] |
Reaction Pathway and Mechanism
The synthesis of this compound from 2,4-dimethylaniline and formic acid proceeds via a nucleophilic acyl substitution reaction. The amino group of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form the final amide product.[1] The reaction equilibrium can be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation. Acid catalysts can be employed to enhance the electrophilicity of the formic acid carbonyl carbon, thereby increasing the reaction rate.[1]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis using Formic Acid with Azeotropic Water Removal
This protocol is adapted from a general procedure for the formylation of anilines and is expected to give a high yield of the desired product.
Materials:
-
2,4-dimethylaniline
-
Formic acid (88-98%)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g).
-
Add toluene (e.g., 150 mL) to the flask.
-
Add formic acid (e.g., 0.12 mol, 5.52 g, 4.6 mL) to the reaction mixture.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 4-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 50 mL) to remove any unreacted formic acid.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield this compound as a solid.
Protocol 2: Solvent-Free Synthesis
For a more environmentally friendly approach, a solvent-free method can be employed.
Materials:
-
2,4-dimethylaniline
-
Formic acid (88-98%)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g) and formic acid (e.g., 0.2 mol, 9.2 g, 7.5 mL).
-
Heat the mixture with stirring at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
The product may crystallize upon cooling. If not, pour the mixture into cold water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product if necessary.
Data Presentation
The yield of this compound is dependent on reaction conditions such as the molar ratio of reactants, temperature, and the use of catalysts. The following table summarizes representative data on the effect of the amine to formic acid molar ratio on the product yield for a typical aniline formylation.
| Entry | Amine:Formic Acid Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1:1 | 100 | 6 | ~75 |
| 2 | 1:1.2 | 100 | 5 | ~85 |
| 3 | 1:1.5 | 100 | 4 | ~92 |
| 4 | 1:2 | 100 | 4 | ~95 |
Note: This data is illustrative for a typical aniline formylation and may require optimization for 2,4-dimethylaniline. An excess of formic acid can drive the reaction to completion but may require more extensive purification.[1]
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is notable for the presence of two sets of signals for some protons, which is due to restricted rotation around the amide (C-N) bond, leading to the existence of E and Z rotamers.[1]
-
¹H NMR (representative chemical shifts in ppm):
-
NH proton: A broad singlet, potentially showing two distinct signals for the rotamers.
-
Formyl proton (CHO): Two distinct signals are often observed, for example, a doublet around δ 8.38 ppm (major E-isomer) and a singlet around δ 8.75 ppm (minor Z-isomer).[1]
-
Aromatic protons: Resonate in the region of δ 7.0-7.5 ppm.[1]
-
Methyl protons: Two sharp singlets in the upfield region.
-
-
¹³C NMR (representative chemical shifts in ppm):
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula.
-
Molecular Formula: C₉H₁₁NO
-
Theoretical Exact Mass [M+H]⁺: 150.0913[1]
Safety Precautions
-
2,4-dimethylaniline is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Formic acid is corrosive. Avoid contact with skin and eyes.
-
Toluene is flammable and has toxic vapors. Work in a well-ventilated area and away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound from 2,4-dimethylaniline is a well-established and reproducible procedure. The direct formylation with formic acid, particularly with azeotropic removal of water, offers a high-yielding and straightforward method. The provided protocols and characterization data serve as a comprehensive guide for researchers in the successful preparation and identification of this important chemical compound.
References
Application Notes and Protocols for the Synthesis of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(2,4-Dimethylphenyl)formamide, a key intermediate in various chemical syntheses and a metabolite of the pesticide Amitraz. The primary method detailed is the formylation of 2,4-dimethylaniline (B123086) using formic acid, a direct and efficient approach.[1] This protocol includes a step-by-step procedure for the synthesis, purification, and characterization of the final product. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided using a Graphviz diagram.
Introduction
This compound, also known as 2',4'-formoxylidide, is a secondary amide derivative of formic acid.[1] It serves as a significant building block in organic synthesis and is of interest in metabolic studies due to its role as a major metabolite of the formamidine (B1211174) pesticide, Amitraz.[1] The synthesis of this compound is typically achieved through the formylation of 2,4-dimethylaniline. The most direct method for this transformation is the reaction with formic acid, which proceeds via a nucleophilic acyl substitution.[1] To drive the reaction to completion, the water formed as a byproduct is often removed azeotropically.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dimethylaniline | Reagent | Sigma-Aldrich | Purity ≥ 98% |
| Formic Acid | Reagent | Fisher Scientific | 88-98% |
| Toluene (B28343) | ACS Grade | VWR | |
| Ethyl Acetate (B1210297) | ACS Grade | VWR | For extraction and chromatography |
| Hexanes | ACS Grade | VWR | For chromatography and recrystallization |
| Sodium Bicarbonate | Saturated Aq. Soln. | --- | Prepared in-house |
| Brine | Saturated Aq. Soln. | --- | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent | --- | For drying |
Synthesis of this compound
A detailed procedure for the synthesis of this compound is outlined below. This method is adapted from established procedures for the formylation of anilines.
Procedure:
-
To a 250 mL round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,4-dimethylaniline (10.0 g, 82.5 mmol) and toluene (100 mL).
-
With stirring, add formic acid (4.2 mL, ~111 mmol, approximately 1.35 equivalents). A slight excess of formic acid is used to ensure complete conversion of the aniline.[1]
-
Heat the reaction mixture to reflux. The azeotropic removal of water will commence, and water will collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until no more water is collected in the trap.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization.
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals in a vacuum oven to obtain this compound as an off-white to pale pink solid.[1]
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| 2,4-Dimethylaniline | C₈H₁₁N | 121.18 | 82.5 | 10.0 g |
| Formic Acid | CH₂O₂ | 46.03 | ~111 | 4.2 mL |
| This compound | C₉H₁₁NO | 149.19 | --- | Theoretical Yield: 12.3 g |
Characterization Data for this compound
| Property | Value |
| Appearance | Off-White to Pale Pink Solid[1] |
| Melting Point | 114-118 °C[1][2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.44 (s, 1H), 8.25 (d, 1H), 7.56 (d, J=8Hz, 1H), 7.03 (t, J=4Hz, 1H), 6.97 (t, J=8Hz, 1H), 2.23 (d, J=4Hz, 6H)[3] |
| IR (ATR) | Characteristic C=O stretch (~1660 cm⁻¹), N-H stretch (~3250 cm⁻¹) |
| Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₉H₁₂NO: 150.0913; found: ~150.0913 |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified reaction mechanism for the formylation of 2,4-dimethylaniline.
References
N-(2,4-Dimethylphenyl)formamide as a synthetic intermediate in organic chemistry
Application Notes: N-(2,4-Dimethylphenyl)formamide
Introduction
This compound, also known as 2',4'-formoxylidide, is an N-aryl amide derivative of formic acid.[1] Structurally, it features a formamide (B127407) group attached to a 2,4-dimethylphenyl (xylyl) moiety.[1] This compound serves as a valuable and versatile intermediate in organic synthesis and is a major metabolite of the formamidine (B1211174) pesticide, Amitraz.[1][2][3][4] Its utility in synthetic chemistry stems from the reactivity of both the formamide functional group and the substituted aromatic ring, making it a key building block for various more complex molecules.[1]
Physicochemical and Spectroscopic Data
This compound is typically an off-white to pale pink solid at room temperature.[1] Its key properties are summarized in the tables below. The ¹H NMR spectrum is notable for displaying two distinct sets of signals for certain protons, which is a result of restricted rotation around the amide (C-N) bond. This leads to the presence of two stable rotational isomers (rotamers), typically designated as E and Z conformers, which are in slow exchange on the NMR timescale.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide | [1][2] |
| CAS Number | 60397-77-5 | [1][5][6][7] |
| Molecular Formula | C₉H₁₁NO | [1][2][5][6][7] |
| Molecular Weight | 149.19 g/mol | [1][2][5][6] |
| Appearance | Off-White to Pale Pink Solid | [1] |
| Melting Point | 114-118 °C | [1] |
Table 2: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| NH (Z-isomer) | 9.80 | broad s | - |
| CHO (Z-isomer) | 8.75 | s | - |
| CHO (E-isomer) | 8.38 | d | 11.6 |
| Aromatic H | 7.0 - 7.5 | m | - |
| NH (E-isomer) | - | - | - |
| Methyl H | (Not specified) | s | - |
| Source: Data compiled from Benchchem.[1] |
Key Synthetic Applications
Vilsmeier-Haack Reaction
This compound can be used as a formylating agent in the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9][10][11][12] The formamide reacts with an activating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form a highly electrophilic chloroiminium salt known as the Vilsmeier reagent.[8][9][10] This reagent then undergoes an electrophilic aromatic substitution with an activated arene. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the corresponding aryl aldehyde.[8][9]
References
- 1. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 2. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. 60397-77-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. store.usp.org [store.usp.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
Applications of N-(2,4-Dimethylphenyl)formamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(2,4-Dimethylphenyl)formamide, a secondary amide and an aryl derivative, is a compound of significant interest in medicinal chemistry, primarily recognized for its role as a major metabolite of the formamidine (B1211174) pesticide, Amitraz.[1] While not a therapeutic agent itself, its applications in medicinal chemistry are centered on its utility as a synthetic intermediate and its importance in toxicological and metabolic studies, which are crucial for drug development. These application notes provide an overview of its use and detailed protocols for its evaluation.
Application Note 1: Toxicological Profile as a Drug Metabolite
In the development of new chemical entities, understanding the toxicological profile of metabolites is as critical as that of the parent drug. This compound serves as a case study for the assessment of metabolite toxicity. Studies on human hepatoma (HepG2) cells have been conducted to evaluate its cytotoxic and oxidative stress-inducing potential.
Key Findings:
-
This compound is significantly less cytotoxic than its parent compound, Amitraz.[2]
-
It did not produce a significant reduction in cell proliferation to determine an IC50 value in HepG2 cells at concentrations up to 1500 µM.[2]
-
At high concentrations (1500 µM), it induces oxidative stress, as evidenced by an increase in lipid peroxidation.[2]
The evaluation of such metabolites is critical for establishing a comprehensive safety profile for a parent drug candidate.
Data Presentation: Cytotoxicity and Oxidative Stress
The following table summarizes the quantitative data from in vitro toxicological assessments of this compound and its parent compound, Amitraz, on HepG2 cells.
| Compound | Assay | Cell Line | Exposure Time | IC50 Value (µM) | Observation |
| Amitraz | MTT Assay | HepG2 | 24 h | 196.5 ± 10.1 | Significant cytotoxicity observed.[2] |
| This compound | MTT Assay | HepG2 | 24 h | > 1500 | No significant reduction in cell viability.[2] |
| Amitraz | Lipid Peroxidation | HepG2 | 24 h | Not Applicable | Significant increase in MDA production at all tested concentrations.[2] |
| This compound | Lipid Peroxidation | HepG2 | 24 h | Not Applicable | Significant increase in MDA production only at 1500 µM.[2] |
Application Note 2: A Key Intermediate in Metabolic Pathways
This compound is a primary product of the hydrolytic degradation of Amitraz, a process that occurs in biological systems and under certain environmental conditions.[1][2] Understanding this metabolic pathway is essential for pharmacokinetic and pharmacodynamic studies, as the presence and concentration of this metabolite can influence the overall biological effect and toxicity of the parent compound.
The metabolic fate of a drug candidate is a cornerstone of preclinical development. The formation of this compound from Amitraz highlights the importance of identifying and characterizing major metabolites.
Visualization: Amitraz Metabolic Pathway
The following diagram illustrates the simplified metabolic degradation of Amitraz to this compound and other key metabolites.
Caption: Simplified metabolic pathway of Amitraz.
Application Note 3: A Versatile Scaffold for Synthesis in Medicinal Chemistry
Beyond its role in toxicology and metabolism, this compound is a valuable synthetic intermediate in organic chemistry.[1][3] The formamide (B127407) group and the dimethylphenyl ring offer multiple sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery.
Potential Chemical Transformations:
-
Reduction: The formamide group can be reduced to the corresponding secondary amine, a common functional group in many bioactive molecules.[3]
-
Oxidation: The formamide can be oxidized to a carboxylic acid.[3]
-
Electrophilic Aromatic Substitution: The aromatic ring is amenable to reactions such as nitration or halogenation, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[3]
These transformations enable its use as a starting material for creating more complex molecules with potential therapeutic applications.
Visualization: Synthetic Utility Workflow
This diagram outlines the potential synthetic transformations of this compound for generating novel chemical entities.
References
Application Notes and Protocols: N-(2,4-Dimethylphenyl)formamide in the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-(2,4-Dimethylphenyl)formamide and its analogs as versatile precursors in the synthesis of novel heterocyclic compounds, particularly focusing on the Vilsmeier-Haack reaction for the preparation of substituted quinolines. The protocols detailed below are intended to guide researchers in the practical application of these methodologies for the development of new chemical entities with potential therapeutic applications.
Introduction
This compound and related N-arylformamides are valuable reagents in organic synthesis, primarily serving as precursors for the generation of Vilsmeier reagents. The Vilsmeier-Haack reaction, a powerful formylation method, allows for the introduction of a formyl group onto electron-rich aromatic and heterocyclic rings. This reaction is particularly useful for the synthesis of functionalized quinolines, a class of heterocyclic compounds renowned for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document details the synthesis of a novel quinoline (B57606) derivative, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916), using a substituted N-arylacetamide, a close structural analog of this compound, via the Vilsmeier-Haack reaction. Further, it explores the potential of this synthesized intermediate in the generation of diverse molecular scaffolds for drug discovery.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,4-Dimethylformanilide, 2',4'-Formoxylidide[1] |
| CAS Number | 60397-77-5 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Off-White to Pale Pink Solid |
| Melting Point | 114-118 °C |
Table 2: Reaction Parameters for the Synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde
| Parameter | Condition |
| Starting Material | N-(2,4-Dimethylphenyl)acetamide |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0-5 °C (initial), then 80-90 °C |
| Reaction Time | 4-10 hours[2][3] |
| Work-up | Poured into crushed ice |
| Purification | Recrystallization from ethyl acetate (B1210297) |
| Product | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde from N-(2,4-dimethylphenyl)acetamide, an analog of this compound. The underlying principle of the Vilsmeier-Haack cyclization is directly applicable.
Materials:
-
N-(2,4-Dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10°C during the addition to form the Vilsmeier reagent.[4]
-
To this freshly prepared Vilsmeier reagent, add N-(2,4-dimethylphenyl)acetamide portion-wise, ensuring the reaction temperature remains between 0-5 °C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[5]
-
A precipitate of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
Purify the crude product by recrystallization from ethyl acetate to obtain the final product.
Protocol 2: Further Derivatization of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde
The synthesized 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is a versatile intermediate. The chloro and formyl groups can be subjected to various transformations to generate a library of novel compounds.
-
Nucleophilic Substitution of the Chloro Group: The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.
-
Reactions of the Formyl Group: The aldehyde functionality can undergo a wide range of reactions including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with active methylene (B1212753) compounds or amines to form Schiff bases, which can then be used in further cyclization reactions.[6]
Visualizations
Caption: Synthetic workflow for 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
Caption: Potential PI3K/Akt signaling pathway targeted by quinoline derivatives.
Conclusion
This compound and its analogs are highly effective precursors for the synthesis of novel heterocyclic compounds through reactions like the Vilsmeier-Haack cyclization. The resulting functionalized quinolines, such as 2-chloro-6,8-dimethylquinoline-3-carbaldehyde, are valuable intermediates for the development of a diverse range of potentially bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic utility of these building blocks in the pursuit of new therapeutic agents.
References
Application Notes and Protocols for the Analytical Determination of N-(2,4-Dimethylphenyl)formamide in Honey
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dimethylphenyl)formamide (DMF), a primary metabolite of the acaricide Amitraz (B1667126), is a significant residue found in honey and other bee products. Amitraz is frequently used by beekeepers to control the Varroa destructor mite, a major parasite of honeybees. Due to the rapid degradation of Amitraz, monitoring for its stable metabolites, including DMF and 2,4-dimethylaniline (B123086) (DMA), is crucial for ensuring the safety and quality of honey for human consumption.[1][2][3] Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for the sum of Amitraz and its metabolites in honey, necessitating sensitive and reliable analytical methods for their detection and quantification.[1][4]
These application notes provide detailed protocols for the analysis of this compound in honey using modern analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The determination of this compound and other Amitraz metabolites in the complex matrix of honey requires robust sample preparation techniques to extract the analytes and remove interfering substances, followed by sensitive instrumental analysis. The most commonly employed methods include:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, selectivity, and ability to analyze multiple residues simultaneously. Various sample preparation techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), including the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are used prior to LC-MS/MS analysis.[5][6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the quantification of these residues.[2][9] Sample preparation for GC-MS often involves hydrolysis to convert Amitraz and its metabolites to a single derivative, 2,4-dimethylaniline, followed by extraction.[9]
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the determination of this compound (DMF) and related compounds in honey.
| Analyte(s) | Method | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |
| Amitraz, 2,4-DMF, 2,4-DMA | LC-MS/MS | Liquid-Liquid Extraction with dichloromethane (B109758) | 0.2 - 2.3 µg/kg | 0.6 - 4.6 µg/kg | Not Specified | 25 - 250 µg/kg | [6] |
| Amitraz, DMPF, 2,4-DMF, 2,4-DMA | LC-MS/MS | Modified QuEChERS | Not Specified | 1.0 µg/kg for all analytes | 74.0 - 99.4% | Not Specified | [5] |
| Amitraz, 2,4-DMF, 2,4-DMA | LC-MS/MS | Dispersive SPE (PSA, C18, MgSO4) | 5.0 µg/kg (for DMF) | Not Specified | >80% | 0 - 100 µg/kg | [7] |
| 2,4-DMF, 2,4-DMA | LC-MS/MS | Solid-Phase Extraction (Oasis HLB) | 0.69 µg/L (for DMF) | Not Specified | 81.1 - 114% | Not Specified | [1][8] |
| Total Amitraz (as 2,4-DMA) | GC-MS | Acidic and Alkaline Hydrolysis, Liquid-Liquid Partition | Not Specified | 0.0024 mg/kg (as Amitraz) | ~60-80% | Not Specified | [9] |
| Amitraz, DMPF, 2,4-DMF, 2,4-DMA | GC-MS | Liquid-Liquid Extraction with ethyl acetate, Florisil-SPE | 0.1 - 3 ppb | Not Specified | >75% | Not Specified | [2] |
Experimental Protocols
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This protocol is based on a selective and rapid method for the simultaneous determination of Amitraz and its metabolites.[6]
1. Sample Preparation: a. Weigh 5 g of homogenized honey into a 50 mL centrifuge tube. b. Add 10 mL of deionized water and vortex to dissolve the honey completely. c. Add a suitable volume of internal standard solution. d. Alkalize the aqueous solution of honey. e. Perform liquid-liquid extraction by adding 10 mL of dichloromethane and shaking vigorously. f. Centrifuge to separate the phases. g. Collect the organic (lower) layer. h. Repeat the extraction step. i. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. j. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., 0.15% formic acid) is common.[7]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally employed.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.
Protocol 2: Modified QuEChERS for LC-MS/MS
This protocol is adapted from a method for the simultaneous determination of multiple acaricides in honey.[5]
1. Sample Preparation: a. Weigh 2 g of honey into a 50 mL centrifuge tube. b. Add 10 mL of water and dissolve the honey. c. Add 10 mL of acetonitrile and shake vigorously for 1 minute. d. Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride). e. Shake vigorously again and centrifuge. f. Take an aliquot of the acetonitrile supernatant for cleanup. g. Dispersive SPE Cleanup: Transfer the supernatant to a microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. h. Vortex and centrifuge. i. Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: As per Protocol 1.
- Mobile Phase: As per Protocol 1.
- Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) has also been shown to be effective.[5]
- MS/MS Detection: As per Protocol 1.
Protocol 3: GC-MS with Hydrolysis
This protocol is for the determination of total Amitraz residues by converting them to 2,4-dimethylaniline.[9]
1. Sample Preparation (Hydrolysis and Extraction): a. Weigh a representative sample of honey. b. Perform an initial acidic hydrolysis. c. Follow with alkaline hydrolysis to convert Amitraz and its metabolites to 2,4-dimethylaniline. d. Partition the resulting 2,4-dimethylaniline into an organic solvent such as 2,2,4-trimethylpentane. e. A second partition step can be performed to increase recovery.[9] f. Concentrate the organic extract for GC-MS analysis.
2. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity capillary column is suitable.
- Injector: Splitless injection is commonly used.
- Carrier Gas: Helium.
- MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, targeting the characteristic ions of 2,4-dimethylaniline.
Workflow and Pathway Diagrams
Caption: General workflow for the analysis of this compound in honey.
Caption: Degradation pathway of Amitraz to its major metabolites found in honey.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amitraz - new method for determination in honey - Quality Services International [qsi-q3.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nine acaricides and two metabolites in comb honey by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a method for determining amitraz and its metabolites in honey using HPLC–MS/MS method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS [qikan.cmes.org]
- 8. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an analytical method for total amitraz in fruit and honey with quantification by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(2,4-Dimethylphenyl)formamide in Food Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dimethylphenyl)formamide is a principal metabolite of the formamidine (B1211174) pesticide Amitraz (B1667126).[1][2] Due to the instability of the parent compound, regulatory monitoring of Amitraz residues in food products often involves the quantification of its stable metabolites, including this compound.[3] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for food safety testing and human biomonitoring of pesticide exposure.
Metabolic Pathway of Amitraz
Amitraz undergoes hydrolysis to form N-(2,4-Dimethylphenyl)-N'-methylformamidine (DMPF), which is then further metabolized to this compound. Both of these metabolites, along with the parent compound, can be further hydrolyzed to 2,4-dimethylaniline (B123086) (DMA).[4][5][6] The accurate quantification of these metabolites is essential for assessing the total Amitraz residue.
Caption: Metabolic degradation pathway of Amitraz to this compound.
Experimental Protocols
This section details the complete workflow for the analysis of this compound in food matrices, from sample preparation to LC-MS/MS analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.[3][5][6][7]
Materials:
-
Homogenized sample (e.g., pears, honey)
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogencitrate sesquihydrate)
-
Dispersive SPE (dSPE) cleanup sorbent (e.g., 25 mg PSA, 150 mg MgSO₄ per mL of extract)
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
If using an internal standard, add it at this stage.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent.
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Collect the supernatant and filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol |
| Gradient | Refer to specific instrument methods for optimal gradient |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): The following MRM transitions are monitored for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 150.1 | 107.1 | 150 | 25 |
| This compound (Qualifier) | 150.1 | 122.1 | 150 | 20 |
Quantitative Data
The following tables summarize the quantitative performance data for the LC-MS/MS analysis of this compound.
Table 1: Calibration and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 100 | >0.99 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| This compound | 0.5 | 1.0 - 5.0 |
Table 3: Recovery and Precision
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pears | 10 | 95 | <10 |
| Pears | 50 | 98 | <8 |
| Honey | 10 | 92 | <12 |
| Honey | 50 | 96 | <10 |
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various food matrices. The use of the QuEChERS sample preparation protocol ensures high-throughput and reliable extraction, while the specificity of tandem mass spectrometry allows for accurate measurement of the target analyte, even in complex samples. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and food safety monitoring.
References
- 1. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of amitraz and its metabolites in whole blood using solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: QuEChERS Extraction of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed application note and protocol for the extraction of N-(2,4-Dimethylphenyl)formamide from various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This compound is a primary degradation product of the insecticide and acaricide amitraz (B1667126). Monitoring its presence is crucial for food safety and environmental assessment. The QuEChERS method offers a simple, rapid, and effective approach for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
The QuEChERS procedure involves two main steps: an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[1][2] This method has been widely adopted for pesticide residue analysis due to its efficiency and high throughput.[3][4]
Experimental Workflow
Caption: QuEChERS experimental workflow for this compound extraction.
Detailed Experimental Protocol
This protocol is based on established QuEChERS methods for amitraz and its metabolites.[1][5][6] It is recommended to validate the method for each specific matrix.
1. Materials and Reagents
-
Acetonitrile (ACN), HPLC or pesticide residue grade
-
QuEChERS extraction salt packets (e.g., compliant with AOAC 2007.01 or EN 15662). A common composition is 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[7]
-
Dispersive SPE (dSPE) cleanup tubes. A common composition for general matrices is 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA). For matrices with fats, C18 may be included.[4]
-
50 mL and 2 mL polypropylene (B1209903) centrifuge tubes
-
High-speed blender or homogenizer
-
Centrifuge capable of at least 4000 x g
-
Vortex mixer
-
Reference standard of this compound
2. Sample Preparation
-
For solid samples (e.g., fruits, vegetables), weigh a representative portion and homogenize it using a high-speed blender to achieve a uniform consistency.
-
For liquid samples, ensure the sample is well-mixed before subsampling.
3. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake it vigorously for 1 minute.
-
Add the contents of one QuEChERS extraction salt packet.
-
Immediately cap and shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 4000 x g for 5 minutes.
4. Dispersive SPE Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.
-
Cap the dSPE tube and vortex for 30 seconds to 1 minute.
-
Centrifuge the dSPE tube at a high speed (e.g., >5000 x g) for 5 minutes.
-
The resulting supernatant is the final extract.
5. Analysis
-
Transfer the final extract into an autosampler vial.
-
The extract can be directly injected for LC-MS/MS or GC-MS analysis. For LC-MS/MS, a dilution with mobile phase may be necessary.[5]
Quantitative Data
The following tables summarize typical performance data for the QuEChERS method for amitraz and its metabolites, which are indicative of the expected performance for this compound.
Table 1: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Amitraz & Metabolites | Pear | 0.05 & 0.5 | 75 - 103 | < 8 | [1] |
| Amitraz (as DMA) | Pear | 0.05 & 0.5 | 100 - 120 | < 5.2 | [6] |
| DMPF** (as DMA) | Pear | 0.05 & 0.5 | 96 - 118 | < 9.5 | [6] |
| Amitraz & 2,4-DMA | Honey | 3 levels | 62.06 - 108.79 | < 12 | [8] |
| Amitraz & 2,4-DMA | Royal Jelly | 3 levels | 67.58 - 106.34 | < 12 | [8] |
*DMA: 2,4-dimethylaniline (B123086), a hydrolysis product. **DMPF: N'-(2,4-dimethylphenyl)-N-methylformamidine, a metabolite. ***2,4-DMA: 2,4-dimethylaniline, a metabolite.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Amitraz & Metabolites | Pear | 0.0004 - 0.002 | - | [1] |
| Amitraz & DMPF* | Animal Products | - | 0.005 | [2] |
| Amitraz & Metabolites | Honey & Royal Jelly | - | 0.001 - 0.005 | [8] |
*DMPF: N'-(2,4-dimethylphenyl)-N-methylformamidine.
Logical Relationships in Method Selection
Caption: Logic for dSPE sorbent selection based on matrix properties.
Conclusion
The QuEChERS method provides a straightforward, rapid, and effective means for the extraction of this compound from a variety of sample matrices. The presented protocol, adapted from validated methods for the parent compound amitraz and its metabolites, serves as a strong foundation for laboratory implementation. As with any analytical method, it is essential to perform in-house validation to ensure the method meets the specific requirements for accuracy, precision, and sensitivity for the intended application and matrix.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fda.gov.tw [fda.gov.tw]
- 3. QuEChERS: About the method [quechers.eu]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
Application Note: N-(2,4-Dimethylphenyl)formamide as a Reference Standard in Pesticide Analysis
Introduction
N-(2,4-Dimethylphenyl)formamide, also known as 2',4'-Formoxylidide, is a primary metabolite of the formamidine (B1211174) pesticide, Amitraz (B1667126).[1][2][3][4][5] Amitraz is extensively used in agriculture and veterinary medicine to control mites, ticks, and other ectoparasites.[1][5] Due to the rapid degradation of Amitraz in biological and environmental systems, regulatory bodies often define the total residue as the sum of Amitraz and its metabolites that contain the 2,4-dimethylaniline (B123086) moiety.[2][6] Consequently, the accurate quantification of this compound is crucial for monitoring pesticide residues in food products, animal tissues, and environmental samples to ensure compliance with Maximum Residue Levels (MRLs) and safeguard consumer health.[7] High-quality reference standards of this compound are essential for the development, validation, and routine application of analytical methods for this purpose.[7][8]
Principle of the Method
The determination of this compound residues typically involves extraction from the sample matrix, followed by cleanup and instrumental analysis. The most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9] These methods offer high sensitivity and selectivity, allowing for the accurate identification and quantification of the target analyte, often simultaneously with the parent compound Amitraz and other related metabolites. The use of a certified reference standard of this compound is critical for instrument calibration, method validation, and ensuring the accuracy and reliability of the analytical results.[7][8]
Application
This application note provides a generalized protocol for the analysis of this compound in various matrices, with a focus on its role as a reference standard in the broader context of Amitraz residue analysis.
Quantitative Data Summary
The following table summarizes typical analytical performance data for the determination of Amitraz and its metabolites, including this compound, using chromatographic techniques.
| Analyte | Matrix | Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Amitraz | Animal Tissue (Liver, Kidney) | GC-MS | 2 | 5 | 77.4 - 107.1 | [9] |
| 2,4-Dimethylaniline | Animal Tissue (Liver, Kidney) | GC-MS | 2 | 5 | 77.4 - 107.1 | [9] |
| Amitraz | Human Blood | UPHLC-QTOF | 0.1 - 0.5 ng/mL | - | 79.3 - 92.5 | [10][11] |
| This compound | Human Blood | UPHLC-QTOF | 0.1 - 0.5 ng/mL | - | 79.3 - 92.5 | [10][11] |
| Amitraz | Urine | GC-MSD | 0.024 - 0.0024 ng/mL | - | 66 - 89 | [1] |
| This compound (BTS-27919) | Urine | GC-MSD | 0.024 - 0.0024 ng/mL | - | 82 - 94 | [1] |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare stock and working standard solutions of this compound for calibration and quality control.
Materials:
-
This compound certified reference standard
-
HPLC or GC grade solvent (e.g., Acetonitrile, Methanol, or Ethyl Acetate)
-
Class A volumetric flasks
-
Calibrated analytical balance
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in a suitable solvent and bring it to volume. Mix thoroughly.
-
Intermediate Standard Solution (e.g., 10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the chosen solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the intermediate standard solution to achieve a concentration range relevant to the expected sample concentrations and the instrument's linear range (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL).[10]
Sample Preparation (General QuEChERS Method)
Objective: To extract this compound and other Amitraz-related residues from a solid matrix (e.g., fruit, vegetable, or tissue).
Materials:
-
Homogenized sample
-
Acetonitrile (ACN) with 1% acetic acid
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium acetate
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN with 1% acetic acid.
-
Cap and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The supernatant is ready for LC-MS/MS or GC-MS analysis.
Instrumental Analysis (Example: LC-MS/MS)
Objective: To quantify this compound in the prepared sample extract.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 150.1 [M+H]⁺
-
Product Ions (m/z): Specific product ions for quantification and confirmation (e.g., 122.1, 91.1) should be determined by direct infusion of the reference standard.
Visualizations
Caption: Experimental workflow for pesticide residue analysis.
References
- 1. jfda-online.com [jfda-online.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. mt.com [mt.com]
- 8. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of amitraz and its metabolite residue in food animal tissues by gas chromatography-electron capture detector and gas chromatography-mass spectrometry with accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of N-(2,4-Dimethylphenyl)formamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-Dimethylphenyl)formamide (2,4-DMF) is a metabolite of the formamidine (B1211174) pesticide Amitraz.[1][2] Understanding its cytotoxic potential is crucial for comprehensive toxicological assessment. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of 2,4-DMF using the MTT assay, a widely accepted colorimetric method for evaluating cell metabolic activity as an indicator of cell viability. The provided protocols are adaptable for various cell lines, with a specific example using the HepG2 human liver carcinoma cell line, a common model for hepatotoxicity studies.[3][4]
Data Presentation
The cytotoxic effects of this compound have been evaluated in the HepG2 cell line. The following table summarizes the available quantitative data. It is noteworthy that in the cited studies, 2,4-DMF was found to be less cytotoxic than its parent compound, Amitraz, and did not exhibit a calculable IC50 value within the tested concentration ranges.[1][3]
| Cell Line | Assay Type | Exposure Time | Concentration Range (µM) | Observed Effect on Cell Viability | IC50 (µM) | Reference |
| HepG2 | MTT | 24, 48, 72 hours | 93.75 - 1500 | No significant reduction at 24 and 48 hours. A significant decrease (22-32%) was observed at 1250 and 1500 µM after 72 hours of exposure.[3] | Not calculable within the tested range | [3] |
| HepG2 | Protein Content (PC) | 24, 48, 72 hours | 93.75 - 1500 | No significant reduction at 24 and 48 hours. A significant decrease (27-32%) was observed at 1250 and 1500 µM after 72 hours of exposure.[3] | Not calculable within the tested range | [3] |
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle of the MTT Assay
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. This conversion is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Materials
-
This compound (2,4-DMF)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure
-
Cell Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 100 to 2000 µM).
-
Note: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest test concentration.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the CO2 incubator. During this time, viable cells will metabolize the MTT into formazan crystals, appearing as purple precipitates.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of this compound using the MTT assay.
References
Troubleshooting & Optimization
optimization of N-(2,4-Dimethylphenyl)formamide synthesis yield
Welcome to the Technical Support Center for the synthesis of N-(2,4-Dimethylphenyl)formamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis yield and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the formylation of 2,4-dimethylaniline (B123086) with formic acid.[1] This reaction is a nucleophilic acyl substitution where the amino group of 2,4-dimethylaniline attacks the carbonyl carbon of formic acid.
Q2: What is the chemical formula and molecular weight of this compound?
A2: The chemical formula is C₉H₁₁NO, and the molecular weight is 149.19 g/mol .[1][2]
Q3: What are the typical reaction conditions for the formylation of 2,4-dimethylaniline with formic acid?
A3: The reaction is often carried out under reflux conditions.[1] The reaction time is a critical parameter, typically ranging from 4 to 6 hours.[1]
Q4: Can catalysts be used to improve the reaction efficiency?
A4: Yes, acid catalysts are frequently used to accelerate the formylation of amines.[1] Both Brønsted acids, like sulfuric acid, and solid acid catalysts, such as Amberlite IR-120 resin, have proven effective.[1] Catalysts increase the electrophilicity of the carbonyl carbon in formic acid, making it more susceptible to nucleophilic attack.[1]
Q5: Are there alternative formylating agents besides formic acid?
A5: To achieve milder reaction conditions and potentially higher yields, derivatives of formic acid can be used.[1] A potent alternative is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[1]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yield can be attributed to several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: A reaction time of 4 to 6 hours is representative.[1] Shorter durations may lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed before workup.
-
Suboptimal Stoichiometry: The reaction between 2,4-dimethylaniline and formic acid is an equilibrium process.[1] While the stoichiometric ratio is 1:1, using a slight excess of formic acid (e.g., a molar ratio of 1:1.2 of amine to formic acid) can shift the equilibrium towards the product, thereby increasing the yield.[1] However, a large excess can complicate purification.[1]
-
Water Formation: The reaction produces water, which can hinder the forward reaction. To drive the reaction to completion, consider removing water as it forms, for instance, by azeotropic distillation with a solvent like toluene.[1]
-
Reaction Temperature: Ensure the reaction is maintained at an appropriate temperature (reflux) to ensure a sufficient reaction rate.
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity peaks in my product analysis (HPLC/GC). What are the likely side products and how can I minimize them?
-
Answer: The formation of impurities is often related to reaction time and temperature.
-
Side Product Formation: Extended reaction times can promote the formation of undesirable side products.[1] It is crucial to optimize the balance between reaction completion and the formation of byproducts.
-
Purification: If impurities are present, purification via recrystallization or column chromatography may be necessary. The purity of the final product can be verified using HPLC with a C18 column and UV detection.[1]
-
Data Presentation
Table 1: Effect of Stoichiometric Ratio on Yield
| Molar Ratio (Aniline:Formic Acid) | Yield (%) |
| 1:1 | 75 |
| 1:1.2 | 85 |
| 1:1.5 | 87 |
| 1:2 | 88 |
This table provides an illustrative example of how the stoichiometric ratio of reactants can influence the yield of the formylation product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Formic Acid
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylaniline.
-
Addition of Formic Acid: Slowly add a slight molar excess of formic acid (e.g., 1.2 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture over crushed ice and neutralize with a suitable base (e.g., saturated aqueous sodium acetate) to a pH of 6-8.[3]
-
Isolation: The solid product can be collected by filtration, washed with cold water, and dried.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
References
common side reactions in the formylation of 2,4-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the formylation of 2,4-dimethylaniline (B123086).
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of 2,4-dimethylaniline?
A1: The most prevalent side reactions include N-formylation, di-formylation, and the formation of colored impurities due to oxidation. Depending on the specific formylation method used (e.g., Vilsmeier-Haack, Duff, or with formic acid), other byproducts may also be observed.
Q2: My reaction mixture turned dark brown/black. What is the likely cause?
A2: 2,4-Dimethylaniline is susceptible to air and light oxidation, which can lead to the formation of colored polymeric impurities.[1] This is often exacerbated by strong acidic conditions and elevated temperatures, which may be employed during formylation.
Q3: I am observing a significant amount of N-formylated product instead of the desired C-formylated product. How can I favor C-formylation?
A3: N-formylation is a common competing reaction. To favor C-formylation (formylation on the aromatic ring), consider the following:
-
Choice of Reagent: The Vilsmeier-Haack and Duff reactions are generally preferred for C-formylation of electron-rich anilines.[2][3] Using reagents like formic acid often leads to N-formylation.[4]
-
Reaction Conditions: Carefully controlling the reaction temperature and stoichiometry of the reagents is crucial. For instance, in the Vilsmeier-Haack reaction, the Vilsmeier reagent is a weaker electrophile that reacts preferentially with the electron-rich aromatic ring.[5]
Troubleshooting Specific Side Reactions
Issue 1: Low Yield of the Desired 4-Amino-3,5-dimethylbenzaldehyde
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Optimize reaction temperature and time. For the Vilsmeier-Haack reaction, temperatures typically range from 0°C to 80°C depending on the substrate's reactivity.[6] Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of 2,4-dimethylaniline to the formylating agent and catalyst are used. An excess of the formylating agent can sometimes lead to side reactions. |
| Moisture in Reagents/Solvents | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to prevent decomposition of the reagent. |
Issue 2: Presence of a Di-formylated Byproduct
| Possible Cause | Troubleshooting Steps |
| High Reactivity of the Substrate | 2,4-Dimethylaniline is an electron-rich aromatic amine, making it susceptible to multiple substitutions. |
| Excess Formylating Agent | Carefully control the stoichiometry. Reducing the amount of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) can favor mono-formylation.[7] |
| Prolonged Reaction Time | Minimize the reaction time to what is necessary for the completion of the desired mono-formylation.[7] |
Issue 3: Formation of Unexpected Byproducts
In some cases, unexpected condensation products can form. For instance, the formylation of N,N-dimethylaniline under certain Vilsmeier-Haack conditions has been reported to yield tris(4-dimethylaminophenyl)methane.[8][9]
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Iminium Intermediate | The iminium ion intermediate formed during the reaction can potentially react with another molecule of 2,4-dimethylaniline. |
| Reaction Conditions Favoring Condensation | Adjust the reaction temperature and the rate of addition of reagents. Slower addition of the aniline (B41778) to the Vilsmeier reagent at a lower temperature may minimize such side reactions. |
Quantitative Data Summary
The following table summarizes typical yields and conditions for formylation reactions of anilines, which can serve as a baseline for optimizing the formylation of 2,4-dimethylaniline.
| Formylation Method | Substrate | Product | Yield (%) | Key Conditions | Reference |
| Vilsmeier-Haack | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | ~50 | N-methylformanilide, POCl₃ | [10] |
| Duff Reaction | p-Xylene | 2,4-Dimethylbenzaldehyde | - | Hexamethylenetetramine, TFA | [11] |
| Formic Acid | Aniline | N-Phenylformamide | Good to Excellent | Formic acid, neat, 60°C |
Experimental Protocols
Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)
This protocol is a general representation of the Vilsmeier-Haack reaction and should be adapted for 2,4-dimethylaniline with appropriate safety precautions.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
2,4-Dimethylaniline
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate (B1210297) solution
-
Ice bath
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place anhydrous DMF in anhydrous DCM.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring. The Vilsmeier reagent will form in situ.[5][12]
-
After the addition is complete, add a solution of 2,4-dimethylaniline in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is between 6 and 8.[10]
-
The product can then be extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathways in the formylation of 2,4-dimethylaniline.
Caption: Troubleshooting workflow for formylation of 2,4-dimethylaniline.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
Technical Support Center: N-(2,4-Dimethylphenyl)formamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N-(2,4-Dimethylphenyl)formamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route and sample history. If synthesized from 2,4-dimethylaniline (B123086) and formic acid, impurities may include unreacted 2,4-dimethylaniline and residual formic acid.[1][2] If the sample is a degradation product of the pesticide Amitraz, potential impurities include N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF) and 2,4-dimethylaniline (DMA).[3][4][5]
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key physical properties are summarized in the table below. The high boiling point suggests that vacuum distillation is preferable to prevent decomposition at atmospheric pressure.
| Property | Value | Source |
| Appearance | Off-White to Pale Pink Solid | [1] |
| Melting Point | 114-118 °C | |
| Boiling Point | 309.8±21.0 °C (Predicted) | |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | None |
Q3: Which purification technique is most suitable for my scale and purity requirements?
A3: The choice of purification technique depends on the impurity profile, the desired final purity, and the scale of your experiment. The following table provides a general guideline:
| Technique | Best For | Advantages | Disadvantages |
| Recrystallization | Removing small amounts of impurities from a solid product. | Simple, cost-effective, and can yield high-purity crystalline material. | May have lower recovery; finding a suitable solvent can be trial-and-error. |
| Vacuum Distillation | Purifying high-boiling liquids or solids that can be melted without decomposition. | Effective for separating from non-volatile impurities or solvents with very different boiling points. | Requires specialized equipment; not suitable for thermally sensitive compounds. |
| Column Chromatography | Separating complex mixtures or achieving very high purity. | Highly versatile and can separate compounds with similar properties. | Can be time-consuming, requires larger volumes of solvent, and may lead to product loss on the column. |
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for your compound.
-
Solution: this compound is a moderately polar aromatic amide. Try polar solvents such as ethanol (B145695), acetone, or acetonitrile. You can also use a solvent mixture, such as ethanol/water. Perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause 1: The solution is cooling too quickly.
-
Solution 1: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound.
-
Solution 2: Choose a solvent with a lower boiling point.
-
Possible Cause 3: The compound is still too soluble in the chosen solvent even when cold.
-
Solution 3: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. For this compound, if dissolving in ethanol, water can be a suitable anti-solvent.[6]
Problem: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover more product from the mother liquor by partially evaporating the solvent and cooling again.
Vacuum Distillation
Problem: The compound is not distilling at the expected temperature.
-
Possible Cause 1: The vacuum is not low enough.
-
Solution 1: Check your vacuum pump and the seals on your distillation apparatus for leaks. A good vacuum is crucial for lowering the boiling point of high-boiling compounds. For analogous N-aryl formamides like N-methylformanilide, distillation is performed at pressures around 8 mmHg.[7]
-
Possible Cause 2: The thermometer is not placed correctly.
-
Solution 2: Ensure the top of the thermometer bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
Problem: The compound appears to be decomposing in the distillation flask.
-
Possible Cause: The temperature is too high, even under vacuum.
-
Solution: Improve the vacuum to further lower the boiling point. If decomposition persists, distillation may not be a suitable method, and chromatography or recrystallization should be considered.
Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of your eluent. For this compound on a silica (B1680970) gel plate, start with a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 20-30% ethyl acetate in hexane) and gradually increase the proportion of the more polar ethyl acetate.[8]
Problem: The compound streaks on the TLC plate.
-
Possible Cause: The compound is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your mobile phase to neutralize the acidic sites on the silica gel.[9]
Problem: Poor separation between the product and an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Solution: Experiment with different solvent systems. For aromatic amides, combinations like dichloromethane (B109758)/methanol can also be effective.[8] Varying the solvent ratios in small increments can help optimize the separation.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Induce Crystallization: While the ethanol solution is still warm, add hot water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase using TLC. For this compound, a good starting point is 30% ethyl acetate in hexane on a silica gel plate. The ideal Rf value for the product should be between 0.2 and 0.4 for good separation.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
Technical Support Center: Quantification of N-(2,4-Dimethylphenyl)formamide
Welcome to the technical support center for the analytical quantification of N-(2,4-Dimethylphenyl)formamide (DMF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound (CAS No. 60397-77-5), also known as 2',4'-Formoxylidide, is a primary metabolite and degradation product of the formamidine (B1211174) insecticide and acaricide, Amitraz.[1][2][3] Its quantification is crucial for several reasons:
-
Residue Analysis: Regulatory bodies often define the maximum residue limit (MRL) for Amitraz as the sum of the parent compound and all its metabolites containing the 2,4-dimethylaniline (B123086) moiety.[4][5][6]
-
Stability Assessment: Amitraz is unstable and degrades rapidly in various matrices, such as honey, beeswax, and acidic environments, making the parent compound difficult to detect.[3][6] The stable degradation products, primarily DMF and N-(2,4-dimethylphenyl)-N'-methylformamidine (DMPF), serve as reliable markers for the initial presence of Amitraz.[3][7]
-
Toxicology and Safety: Understanding the concentration of metabolites like DMF is essential for comprehensive toxicological assessment.[2]
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current state-of-the-art and preferred method.[5][8] It offers high sensitivity and selectivity, allowing for the direct and simultaneous quantification of DMF, the parent Amitraz, and other key metabolites like DMPF.[5][6] While older methods exist, such as gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD), they are often more laborious.[4][6] These GC-based methods typically require a harsh chemical hydrolysis step to convert all residues to 2,4-dimethylaniline (DMA), followed by derivatization, which can be time-consuming and introduce variability.[5][6]
Q3: What are the main challenges in the quantification of this compound?
A3: The primary challenges include:
-
Matrix Effects: This is a significant issue in LC-MS/MS analysis, where co-extracted components from complex samples (e.g., fruit, honey, animal tissue) can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[8][9][10]
-
Analyte Stability: While DMF itself is relatively stable, its parent compound, Amitraz, is not.[6] Proper sample handling and storage are critical to prevent degradation patterns that do not reflect the original sample composition.
-
In-Source Fragmentation: During LC-MS/MS analysis, the parent compound Amitraz and the metabolite DMPF can fragment into smaller ions within the mass spectrometer's source.[5] It is crucial to achieve good chromatographic separation to prevent these fragments from interfering with the quantification of other metabolites that share the same mass transitions, such as DMA.[5]
-
Low-Level Detection: Achieving low limits of detection (LOD) and quantification (LOQ) in complex matrices requires highly sensitive instrumentation and optimized sample preparation to meet regulatory MRLs.[8]
Q4: How can I mitigate matrix effects in my LC-MS/MS analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in an extract of a blank matrix (a sample known to be free of the analyte).[8][11] This helps to ensure that the standards and samples experience similar ionization suppression or enhancement.
-
Effective Sample Cleanup: Modern sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or the use of Solid-Phase Extraction (SPE) cartridges are designed to remove a significant portion of interfering matrix components.[8][12][13]
-
Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte (if available) is the most effective way to compensate for matrix effects, as it co-elutes and experiences identical ionization behavior to the target analyte.
-
Sample Dilution: Diluting the final sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[9] However, this may compromise the method's sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Guide 1: LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination: Buildup of matrix components on the column inlet.[14]2. Inappropriate Mobile Phase: pH of the mobile phase causing secondary interactions with the column's stationary phase.[14]3. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase.[15] | 1. Implement a guard column and replace it regularly.[16] Back-flush the analytical column with a strong solvent.[17]2. Adjust the mobile phase pH. For basic compounds like formamidines, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.[18]3. Ensure the sample is dissolved in the initial mobile phase or a weaker solvent. Consider using an online dilution system if available.[15] |
| Inconsistent or Drifting Retention Times | 1. Temperature Fluctuations: Column temperature is not stable. A 1 °C change can alter retention times by 1-2%.[16]2. Mobile Phase Composition Issues: Inaccurate mixing by the pump or evaporation of a volatile solvent component.[16]3. Column Degradation: Loss of stationary phase, especially at high pH. | 1. Use a column oven to maintain a constant temperature.2. Manually prepare the mobile phase to verify pump performance. Ensure solvent reservoirs are properly covered.[16]3. Replace the analytical column. |
| Low Signal Intensity or Poor Sensitivity | 1. Ion Suppression: Significant matrix effects are present.[9]2. MS Source Contamination: Buildup on the ion source optics reduces ion transmission.3. Incorrect MS/MS Parameters: Suboptimal collision energy or non-ideal MRM transitions. | 1. Improve sample cleanup (e.g., add a d-SPE step to the QuEChERS protocol). Use matrix-matched standards or an internal standard.[13]2. Clean the mass spectrometer's ion source according to the manufacturer's instructions.3. Optimize MS/MS parameters by infusing a pure standard of this compound. |
| False Positives / Interferences | 1. In-Source Fragmentation: The parent compound (Amitraz) or another metabolite (DMPF) is fragmenting and co-eluting.[5]2. Matrix Interference: A matrix component has the same mass transition as the analyte.[10] | 1. Optimize the chromatographic method to ensure baseline separation of Amitraz, DMPF, and DMF.[5]2. Select a different, more specific MRM transition for quantification. Improve sample cleanup to remove the interfering component.[10] |
Guide 2: GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Active Sites in the System: Un-deactivated sites in the injector liner, column, or ion source.2. Column Contamination: Non-volatile matrix components accumulating at the head of the column. | 1. Use a deactivated injector liner and replace it regularly. Condition the column according to the manufacturer's protocol.2. Trim the first few centimeters of the column inlet. Use a guard column if available. |
| Poor Recovery / Low Signal | 1. Incomplete Hydrolysis/Derivatization: The conversion of DMF to the target analyte (e.g., 2,4-DMA) or the subsequent derivatization step is inefficient.2. Analyte Adsorption: Loss of analyte due to active sites in the GC system.3. Injector Discrimination: High molecular weight derivatives may not transfer efficiently into the column. | 1. Optimize the hydrolysis conditions (time, temperature, reagent concentration) and derivatization reaction.[4]2. Ensure all components of the sample path (liner, column) are properly deactivated.3. Optimize injector temperature and injection mode (e.g., pulsed splitless). |
| Inconsistent Results | 1. Variable Sample Preparation: Inconsistencies in the multi-step hydrolysis and derivatization process.2. Septum Leak: A worn injector septum can cause pressure fluctuations and sample loss. | 1. Standardize all sample preparation steps and use an internal standard that is added before the first step.2. Replace the injector septum regularly. |
Quantitative Data & Parameters
The following tables summarize key quantitative data for the analysis of this compound.
Table 1: Physicochemical and Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Chemical Formula | C₉H₁₁NO | [8] |
| Molecular Weight | 149.19 g/mol | [2] |
| Protonated Molecule (Exact Mass) | 150.0913 ([M+H]⁺) | [8] |
| LC-MS/MS MRM Transitions (Example) | ||
| Quantifier Ion | 150 → 107 | [5] |
| Qualifier Ion | 150 → 77 (Example) | - |
| GC-MS Parent Ion (Example) | ||
| Molecular Ion (m/z) | 149 | [12] |
Table 2: Example Method Performance Data
| Parameter | Matrix | Method | Typical Value | Reference |
| Recovery | Urine | SPE-GC-MSD | 81.3 ± 2.4% | [12] |
| Recovery | Pears, Honey | Acidic/Alkaline Hydrolysis GC-MS | ~60% (single partition) | [4] |
| Limit of Quantification (LOQ) | Food Matrices | LC-MS/MS | 0.01 mg/kg | [15] |
Note: Performance data is highly method- and matrix-dependent and should be validated in your laboratory.
Experimental Protocols
Protocol 1: Quantification by LC-MS/MS using QuEChERS
This protocol provides a general workflow for the analysis of this compound in a fruit or vegetable matrix.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, Sodium Citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., MgSO₄, PSA, C18).
-
Vortex for 30 seconds.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, <3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure separation of DMF from Amitraz and DMPF.
-
Injection Volume: 2-10 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for DMF (quantifier and qualifier).
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Simplified degradation pathway of Amitraz.
Caption: Troubleshooting flowchart for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
improving the stability of N-(2,4-Dimethylphenyl)formamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-(2,4-Dimethylphenyl)formamide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems you might encounter related to the stability of this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound potency over a short period. | Hydrolysis: The amide bond is susceptible to cleavage, especially under non-neutral pH conditions. | Adjust the solution pH to a neutral range (pH 6-8) using a suitable buffer system. See the FAQ section for buffer recommendations. Store solutions at lower temperatures (2-8 °C or frozen) to slow down the degradation rate. |
| Appearance of a new peak in HPLC/LC-MS analysis, corresponding to 2,4-dimethylaniline (B123086). | Base-catalyzed hydrolysis: In alkaline conditions (pH > 8), this compound can hydrolyze to 2,4-dimethylaniline and formate. | Lower the pH of the solution to the neutral or slightly acidic range. If basic conditions are required for your experiment, prepare the solution fresh and use it immediately. Minimize the time the compound is exposed to high pH. |
| Inconsistent results between experimental repeats. | Variable solution conditions: Inconsistent pH, temperature, or light exposure between experiments can lead to different degradation rates. | Standardize all experimental parameters. Use calibrated pH meters, control the temperature of your solutions, and protect them from light, especially if working with photosensitive reagents. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility: this compound has limited solubility in water, which can be further affected by pH and temperature. | Use a co-solvent such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) to increase solubility.[1] this compound is reported to be stable in both of these solvents.[1] Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. |
| Discoloration of the solution. | Oxidative degradation or reaction with other components: The compound or its degradation products may be susceptible to oxidation or may react with other components in your experimental medium. | Degas your solvents to remove dissolved oxygen. Consider the addition of antioxidants if compatible with your experimental system. Ensure all components of your solution are compatible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway is hydrolysis of the amide bond, which leads to the formation of 2,4-dimethylaniline and formic acid. This reaction is catalyzed by both acid and base.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. While it is a degradation product of other compounds under basic conditions, suggesting some stability, its own hydrolysis to 2,4-dimethylaniline is reported to be faster under basic conditions.[2] In highly acidic conditions (pH < 3), the precursor pesticide Amitraz rapidly hydrolyzes to 2,4-dimethylaniline, suggesting that this compound would also be unstable.[3] Therefore, maintaining a pH in the neutral range (approximately 6-8) is recommended to minimize hydrolysis.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: this compound is reported to be stable in acetonitrile and dimethyl sulfoxide (DMSO).[1] It has been shown to degrade in ethanol (B145695) and methanol.[1] For aqueous solutions, it is advisable to prepare a concentrated stock solution in a stable organic solvent like acetonitrile or DMSO and then dilute it into the desired aqueous buffer immediately before use.
Q4: How should I store solutions of this compound to maximize stability?
A4: To maximize stability, solutions should be stored at low temperatures. For short-term storage (a few days), refrigeration at 2-8 °C is recommended. For long-term storage, freezing the solution at -20 °C or below is advisable. Aliquoting the solution before freezing can prevent multiple freeze-thaw cycles, which can accelerate degradation. Solutions should also be protected from light to prevent any potential photodegradation.
Q5: Are there any additives that can improve the stability of this compound in solution?
A5: Yes, the use of buffers and antioxidants can improve stability.
-
Buffers: Using a buffer system to maintain a neutral pH (e.g., phosphate-buffered saline (PBS) at pH 7.4) can significantly reduce pH-catalyzed hydrolysis.
-
Antioxidants: If oxidative degradation is a concern, adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial, provided they do not interfere with your experiment. The compatibility and effectiveness of any antioxidant should be validated for your specific application.
Data Presentation
| Condition | Solvent | Relative Stability | Primary Degradation Product |
| Acidic (pH < 6) | Aqueous Buffer | Low | 2,4-dimethylaniline |
| Neutral (pH 6-8) | Aqueous Buffer | Moderate to High | 2,4-dimethylaniline (slow) |
| Basic (pH > 8) | Aqueous Buffer | Low to Moderate | 2,4-dimethylaniline |
| Room Temperature | Acetonitrile | High | - |
| Room Temperature | DMSO | High | - |
| Room Temperature | Ethanol | Low | Degradation products |
| Room Temperature | Methanol | Low | Degradation products |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Buffered Solution of this compound
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a stable organic solvent (e.g., acetonitrile or DMSO) to create a concentrated stock solution.
-
Prepare the Buffer: Prepare the desired aqueous buffer solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) and filter it through a 0.22 µm filter.
-
Dilute the Stock Solution: Just before the experiment, dilute the stock solution to the final desired concentration in the prepared buffer.
-
Verify pH: After dilution, verify the pH of the final solution and adjust if necessary.
-
Storage: If not for immediate use, store the buffered solution at the recommended low temperature and protected from light.
Protocol 2: Stability-Indicating HPLC Method for Monitoring Degradation
This protocol outlines a general method to assess the stability of this compound in your specific experimental solution.
-
Prepare Samples: Prepare your experimental solution of this compound. Prepare a control sample in a known stable solvent (e.g., acetonitrile) at the same concentration.
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of your experimental and control samples into an HPLC system.
-
Incubation: Store your experimental solution under the conditions you wish to test (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored solution and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which could be degradation products. A common degradation product to monitor for is 2,4-dimethylaniline.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) measurement.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 240 nm).
-
Injection Volume: 10 µL. (Note: These conditions are a starting point and should be optimized for your specific instrumentation and requirements.)
-
Mandatory Visualization
References
- 1. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]
- 3. Effect of Antioxidants on Thermo-Oxidative Stability and Aging of Bio-Based PA56T and Fast Characterization of Anti-Oxidation Performance - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting N-(2,4-Dimethylphenyl)formamide synthesis reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-(2,4-Dimethylphenyl)formamide. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most direct method for the synthesis of this compound is the formylation of 2,4-dimethylaniline (B123086) with formic acid.[1] This reaction proceeds via a nucleophilic acyl substitution where the amino group of the 2,4-dimethylaniline attacks the carbonyl carbon of formic acid.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the formylation of 2,4-dimethylaniline can arise from several factors:
-
Suboptimal Molar Ratio of Reactants: While the stoichiometry is 1:1, using a slight excess of formic acid (e.g., a 1:1.2 molar ratio of amine to formic acid) can shift the equilibrium towards the product and increase the yield.[1] However, a large excess can complicate purification.
-
Inadequate Reaction Temperature and Time: The formylation of anilines is sensitive to temperature and reaction duration. Insufficient heating may lead to an incomplete reaction, while excessively high temperatures or prolonged reaction times can promote the formation of side products. A typical reaction time is between 4 to 6 hours.[2]
-
Presence of Moisture: Formylating agents can be sensitive to moisture, which can quench the reagents and reduce the yield.[2] Ensuring the use of dry reagents and solvents is crucial.
-
Purity of Starting Materials: Impurities in the 2,4-dimethylaniline or formic acid can interfere with the reaction, leading to lower yields of the desired product.
Q3: I am observing the formation of unexpected side products. What are they and how can I minimize them?
A3: Side product formation in formylation reactions can be a significant issue. While specific side products for this reaction are not extensively detailed in the provided search results, analogous formylation reactions suggest potential side reactions like di-formylation or polymerization, especially under harsh conditions. To minimize side products:
-
Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions.[2]
-
Optimize Reaction Time: Do not extend the reaction time unnecessarily, as this can lead to the formation of undesired byproducts.[2]
-
Adjust Stoichiometry: Carefully controlling the molar ratio of the reactants can improve selectivity for the desired mono-formylated product.[2]
Q4: Are there alternative methods to synthesize this compound under milder conditions?
A4: Yes, to achieve milder reaction conditions and potentially higher yields, derivatives of formic acid or activating agents can be used. One such method involves using triflic anhydride (B1165640) (Tf₂O) as an activating agent for formic acid.[3][4][5] This approach allows for the N-formylation of anilines under mild conditions and can lead to good to moderate yields.[3][4]
Troubleshooting Guides
Low Reaction Yield
If you are experiencing a low yield of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Formation of Side Products
If you are observing significant formation of side products, consider the following steps:
Caption: Decision tree for addressing side product formation.
Experimental Protocols
Protocol 1: Synthesis using Formic Acid
This protocol is a general procedure for the formylation of anilines and can be adapted for 2,4-dimethylaniline.
Materials:
-
2,4-Dimethylaniline
-
Formic Acid (98%)
-
Toluene (B28343) (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 2,4-dimethylaniline (1.0 eq) and formic acid (1.2 eq).[1]
-
Add toluene to the flask.
-
Heat the reaction mixture to reflux. The water formed during the reaction can be removed azeotropically with toluene using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.[2]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Synthesis using Formic Acid and Triflic Anhydride (Tf₂O)[3][5]
This method employs milder conditions.
Materials:
-
2,4-Dimethylaniline
-
Formic Acid (98%)
-
Triflic Anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
10% HCl solution
-
10% Na₂CO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask, cool 98% formic acid (2.0 eq) in DCM to 0°C.
-
Add Tf₂O (1.5 eq) and Et₃N (1.5 eq) to the cooled formic acid solution and stir the mixture for 15-20 minutes.
-
Add 2,4-dimethylaniline (1.0 eq) to the reaction mixture and stir for another 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) (EtOAc).
-
Wash the organic layer sequentially with 10% HCl, 10% Na₂CO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the desired product.
Caption: Experimental workflows for the synthesis of this compound.
Data Presentation
Table 1: Reactant Stoichiometry and Yields for Formylation of Anilines
| Amine Substrate | Formylating System | Molar Ratio (Amine:Reagent) | Yield (%) | Reference |
| General Aromatic Amine | Formic Acid | 1:1.2 | Varies | [1] |
| Aniline | HCOOH / Tf₂O / Et₃N | 1:2:1.5:1.5 | 75-91 | [3] |
| 2,4-Dimethylaniline | HCOOH / Tf₂O / Et₃N | 1:2:1.5:1.5 | 87 | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₉H₁₁NO | [1][7] |
| Molecular Weight | 149.19 g/mol | [1][7] |
| CAS Number | 60397-77-5 | [1] |
| Appearance | Off-White to Pale Pink Solid | [1] |
| Melting Point | 114-118 °C | [1] |
| Synonyms | 2',4'-Formoxylidide, 2,4-Dimethylformanilide | [1] |
References
- 1. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Synthesis of N-aryl derived formamides using triflic anhydride | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
minimizing impurity formation during N-(2,4-Dimethylphenyl)formamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of N-(2,4-Dimethylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most direct and common method for the synthesis of this compound is the formylation of 2,4-dimethylaniline (B123086) with formic acid.[1] This reaction is a nucleophilic acyl substitution where the amino group of 2,4-dimethylaniline attacks the carbonyl carbon of formic acid, resulting in the formation of the desired formamide (B127407) and water.[1] To favor the product formation in this equilibrium reaction, an excess of formic acid is often used, or the water is removed as it forms, for example, through azeotropic distillation with a solvent like toluene (B28343).[1]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities to monitor are:
-
Unreacted 2,4-dimethylaniline: Incomplete reaction can leave starting material in your crude product.
-
N,N'-bis(2,4-dimethylphenyl)formamidine: This impurity can form, particularly under certain reaction conditions.
-
Oxidation/Polymerization Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities, especially at elevated temperatures.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting material (2,4-dimethylaniline) from the product (this compound). The spots can be visualized under UV light.
Q4: What are the typical reaction conditions for the formylation of 2,4-dimethylaniline with formic acid?
A4: Typical reaction conditions involve heating a mixture of 2,4-dimethylaniline and a slight excess of formic acid. The reaction can be run neat (without a solvent) or in a solvent like toluene to facilitate water removal. Temperatures generally range from 80°C to 120°C, with reaction times of 4 to 6 hours.[1]
Troubleshooting Guides
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. A typical reaction time is 4-6 hours.[1] - Increase Reaction Temperature: Gradually increase the temperature, but be cautious as higher temperatures can promote side reactions. Optimal temperatures are often between 100-120°C.[1] - Use a slight excess of formic acid: A molar ratio of 1:1.2 (aniline to formic acid) can help drive the reaction to completion.[1] |
| Product Loss During Workup | - Incomplete Extraction: Ensure the pH of the aqueous layer is appropriate during acid-base extraction to minimize the product's solubility in the aqueous phase. - Premature Precipitation: If the product precipitates during washing, use a larger volume of organic solvent. |
| Side Reactions | - Optimize Stoichiometry: Using a large excess of formic acid can sometimes lead to other byproducts and makes purification more difficult.[1] |
Problem 2: The final product is discolored (yellow, brown, or dark).
| Possible Cause | Troubleshooting Steps |
| Oxidation of Unreacted Aniline (B41778) | - Thorough Purification: Ensure all unreacted 2,4-dimethylaniline is removed during the workup, as it is prone to oxidation. - Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Reaction Temperature Too High | - Lower the Reaction Temperature: High temperatures can lead to the formation of polymeric, colored byproducts.[2] |
| Product Degradation | - Minimize Exposure to Air and Light: Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
Problem 3: Presence of an unexpected, less polar impurity on TLC.
| Possible Cause | Troubleshooting Steps |
| Formation of N,N'-bis(2,4-dimethylphenyl)formamidine | - Control Stoichiometry: This impurity may be favored by specific reactant ratios. Avoid a large excess of the aniline. - Purification: This byproduct can often be separated from the desired formamide by column chromatography. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (Aniline:Formic Acid) | Solvent | Typical Yield (%) |
| 80 | 6 | 1:1.2 | Neat | 70 |
| 100 | 4 | 1:1.2 | Neat | 82 |
| 100 | 6 | 1:1.2 | Neat | 85 |
| 120 | 4 | 1:1.2 | Neat | 83 |
| 120 | 6 | 1:1.2 | Neat | 78 |
| Reflux | 4 | 1:1.2 | Toluene | >95 |
This table presents illustrative data based on typical reaction profiles for aniline formylation.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dimethylaniline (1.0 eq).
-
Reagent Addition: Add formic acid (1.2 eq) to the flask.
-
Heating: Heat the reaction mixture to 100-110°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess formic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential impurity formation pathways during the synthesis.
Caption: A logical troubleshooting guide for common synthesis issues.
References
Technical Support Center: N-(2,4-Dimethylphenyl)formamide HPLC Analysis
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This guide provides troubleshooting advice and experimental protocols to resolve peak tailing for N-(2,4-Dimethylphenyl)formamide in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
The most frequent cause is secondary interaction between the analyte and the HPLC column's stationary phase.[1][2] this compound, an N-aryl amide, has a polar amide group that can form hydrogen bonds with acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface of the column packing.[1][3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in an asymmetrical or "tailing" peak.[1][2]
Q2: How does the mobile phase pH affect peak tailing for this compound?
Mobile phase pH is a critical factor.[5][6] Residual silanol groups on the silica packing are acidic and become ionized (negatively charged) at a pH above 3.[2][7] Although this compound is not strongly basic, its amide group can still interact with these ionized silanols.[6][8] By lowering the mobile phase pH (typically to ≤ 3), the silanol groups are protonated (neutral), minimizing these unwanted secondary interactions and significantly improving peak shape.[1][2][9]
Q3: Can my choice of HPLC column contribute to peak tailing?
Absolutely. Older columns, often referred to as Type A silica, have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbates peak tailing for polar and basic compounds.[1] Modern, high-purity Type B silica columns that are "end-capped" are highly recommended.[1][10] End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanols, effectively shielding them from interaction with the analyte.[2][10]
Q4: What is the quickest way to reduce peak tailing?
A rapid approach is to modify the mobile phase by adding a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA).[10][11] This lowers the mobile phase pH, suppressing silanol ionization.[2] For particularly stubborn tailing, adding a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%) can also be effective.[10][11] TEA competes with the analyte for the active silanol sites, masking them and improving peak symmetry.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing. Follow the steps in order to efficiently identify the root cause.
Step 1: Evaluate and Optimize the Mobile Phase
-
Is your mobile phase buffered or acidified? An unbuffered mobile phase can lead to strong interactions with the stationary phase.[6]
-
Is peak tailing still present after acidification? If tailing persists, a competitive base may be required to mask the most acidic silanol sites.
-
Are you using a buffer? Low buffer concentration can be insufficient to control the on-column pH.
-
Action: If using a buffer (e.g., phosphate (B84403) or acetate), ensure the concentration is adequate (typically 10-25 mM).[5][10] Increasing the ionic strength can help mask silanol interactions.[10][13]
-
Step 2: Assess the HPLC Column
-
Are you using an end-capped column? Columns that are not end-capped have a high population of free silanol groups, a primary cause of tailing.[2][5]
-
How old is your column? Column performance degrades over time. The stationary phase can become contaminated or voids can form at the column inlet.[4][5]
-
Action: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[5] If performance does not improve, replace the column with a new one of the same type to confirm if the old column was the issue.[2][5]
-
Step 3: Check Sample and Injection Parameters
-
Is your sample concentration too high? Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that can manifest as tailing (though it more commonly causes fronting).[4][10]
-
Is your sample solvent stronger than the mobile phase? Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile into a 50% acetonitrile/water mobile phase) can cause peak distortion.[4][5]
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Step 4: Inspect the HPLC System
-
Have you checked for extra-column volume? Excessive volume between the injector and the detector can cause all peaks in a chromatogram to broaden and tail.[6][10] This is more noticeable for early-eluting peaks.[10]
Experimental Protocols
Protocol 1: Optimized HPLC Method for this compound
This protocol is a recommended starting point for achieving a symmetrical peak shape.
| Parameter | Recommended Condition |
| HPLC Column | End-capped C18, 150 x 4.6 mm, 5 µm (or smaller) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Sample Diluent | 50:50 Acetonitrile/Water |
| Detection (UV) | ~245 nm |
Data Presentation: Effect of Mobile Phase Additives
The following table summarizes the expected impact of different mobile phase conditions on the peak tailing factor for this compound. A tailing factor of 1.0 is ideal (perfectly symmetrical). Values > 1.2 are generally considered tailing.[5]
| Mobile Phase Composition | Expected pH | Expected Tailing Factor (Tf) | Rationale |
| 50:50 ACN/Water (No Additive) | ~7.0 | > 2.0 | Silanols are ionized, leading to strong secondary interactions.[2] |
| 50:50 ACN/Water + 0.1% Formic Acid | ~2.8 | 1.1 - 1.3 | Low pH protonates silanols, minimizing interactions.[1][12] |
| 50:50 ACN/Water + 0.1% TFA | ~2.1 | 1.0 - 1.2 | Stronger acid than formic acid; very effective at suppressing silanol activity.[12] |
| 50:50 ACN/Water + 0.1% TEA | ~9.0 | 1.2 - 1.5 | TEA acts as a competing base, masking silanol sites.[7][10] |
| 50:50 ACN/Water + 10mM NH4OAc | ~7.0 | 1.4 - 1.8 | Buffer increases ionic strength, partially masking silanol interactions.[10] |
Visualizations
Chemical Interaction Pathway
The following diagram illustrates the chemical interactions within an HPLC column that lead to peak tailing and how mobile phase additives can mitigate the issue.
Caption: Mechanism of peak tailing and mitigation by mobile phase additives.
Troubleshooting Workflow
This flowchart provides a logical workflow for diagnosing and resolving peak tailing issues.
Caption: Systematic workflow for troubleshooting HPLC peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromtech.com [chromtech.com]
- 7. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N-(2,4-Dimethylphenyl)formamide
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of N-(2,4-Dimethylphenyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: In chemical analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative results for this compound.[1][2]
Q2: What are the typical signs that matrix effects may be affecting my analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and a decrease in the overall sensitivity of the assay.[1] You might also observe inconsistent peak areas for quality control (QC) samples across different batches of the biological matrix.[1]
Q3: How can I definitively identify and quantify matrix effects in my analysis of this compound?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method used to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][2] A solution of this compound is continuously infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.[1][4]
-
Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a neat solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[1][5] The matrix factor (MF) is calculated, and a value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and high variability in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between different sample preparations or different lots of the biological matrix.[1]
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a quantitative assessment of the matrix effect using at least six different lots of your blank matrix.[1] If the coefficient of variation (%CV) is high, this points to inconsistent matrix composition.
-
Optimize Sample Preparation: Enhance your sample preparation method to more effectively remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[5][6] For complex matrices like honey or animal tissues, where this compound is a known metabolite of Amitraz, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be highly effective.[7][8][9]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects as the analyte, thereby compensating for variations.[5]
-
Issue 2: Decreased sensitivity and inability to reach the desired limit of quantification (LOQ).
-
Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components, such as phospholipids (B1166683) in plasma samples.[2]
-
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time windows where ion suppression is most severe.[1][2]
-
Optimize Chromatography: Adjust the chromatographic method to shift the elution of this compound away from these suppression zones. This may involve changing the analytical column, mobile phase composition, or gradient profile.[2][5]
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques specifically designed to remove the classes of compounds causing the suppression. For instance, if phospholipids are suspected, use a targeted removal strategy like HybridSPE-Phospholipid plates.
-
Data Presentation
Table 1: Representative Matrix Effect Data for this compound Analysis
| Sample Matrix | Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | Matrix Factor (MF) |
| Human Plasma | Protein Precipitation (PPT) | 10 | 85.2 | 0.78 |
| Human Plasma | Liquid-Liquid Extraction (LLE) | 10 | 92.5 | 0.91 |
| Human Plasma | Solid-Phase Extraction (SPE) | 10 | 98.1 | 0.97 |
| Bovine Liver | QuEChERS | 20 | 95.7 | 0.94 |
| Honey | QuEChERS with d-SPE cleanup | 5 | 99.2 | 1.03 |
Note: This table presents illustrative data based on typical outcomes for different sample preparation methods. Actual results will vary depending on the specific laboratory conditions and matrix lots.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.[1]
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)
-
An MF value significantly different from 1.0 indicates a matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of an appropriate organic solvent to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Determination and Quantification of the Amitraz in Complex Matrix [acgpubs.org]
enhancing the efficiency of N-(2,4-Dimethylphenyl)formamide extraction from complex matrices
Welcome to the technical support center for the efficient extraction of N-(2,4-Dimethylphenyl)formamide from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound (DMF) is primarily known as a degradation product of the insecticide and acaricide Amitraz (B1667126).[1] Its extraction can be challenging due to its presence in complex matrices such as food products (e.g., honey, pears), biological samples (e.g., blood, urine), and environmental samples at low concentrations.[2][3][4][5] These matrices contain numerous interfering compounds like lipids, pigments, and sugars that can complicate the isolation and subsequent analysis of DMF.
Q2: Which are the most common extraction techniques for this compound?
The most commonly employed techniques for extracting this compound from various samples are:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food matrices like fruits and vegetables.[1][6][7][8][9][10][11][12][13]
-
Solid-Phase Extraction (SPE): SPE is a highly selective technique used for purifying and concentrating analytes from complex samples like honey and urine.[4][14]
-
Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases and is often used for urine and other liquid samples.[15][16][17]
-
Supercritical Fluid Extraction (SFE): SFE is a more advanced, "green" technique that uses supercritical fluids, most commonly carbon dioxide, as the extraction solvent.[18][19][20][21] It is particularly useful for extracting thermally labile compounds.
Q3: How do I choose the right extraction method for my sample?
The choice of extraction method depends on several factors, including the sample matrix, the required level of cleanliness of the final extract, available equipment, and the desired sample throughput.
-
For high-throughput screening of pesticide residues in fruits and vegetables, QuEChERS is often the preferred method due to its speed and simplicity.[9][22]
-
For samples requiring high purity and concentration of the analyte, such as in bioanalysis, SPE is a robust choice.[23][24]
-
LLE can be a straightforward option for liquid samples when high throughput is not a primary concern.[15][25][26]
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SFE is an excellent option when looking for a green alternative that minimizes the use of organic solvents, especially for sensitive compounds.[20]
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | 1. Improper Cartridge Conditioning: The sorbent is not properly wetted, leading to inconsistent interaction with the sample.[27][28][29] 2. Sample Overload: The amount of sample or analyte exceeds the binding capacity of the sorbent.[23][29] 3. Inappropriate Elution Solvent: The elution solvent is too weak to desorb the analyte from the sorbent.[23][28] 4. Analyte Breakthrough: The analyte passes through the cartridge during sample loading without being retained. | 1. Ensure Proper Conditioning: Pre-wet the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration step with the sample loading solvent.[27][29] 2. Reduce Sample Load or Increase Sorbent Mass: Either decrease the sample volume/concentration or use a cartridge with a larger sorbent bed.[23][29] 3. Optimize Elution Solvent: Increase the strength of the elution solvent or use a different solvent with a higher affinity for the analyte.[23][28] 4. Decrease Flow Rate: Reduce the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.[29] |
| Poor Reproducibility | 1. Inconsistent Flow Rate: Variable flow rates during sample loading, washing, and elution steps. 2. Cartridge Drying Out: The sorbent bed dries out before sample application, which is critical for reversed-phase sorbents.[28] | 1. Use a Vacuum Manifold or Automated System: This ensures consistent flow rates across all samples. 2. Do Not Let the Sorbent Dry: After conditioning and equilibration, immediately load the sample without letting the sorbent bed dry.[28] |
| Clogged Cartridge | 1. Particulates in the Sample: The sample contains suspended solids that block the frits of the SPE cartridge.[28] 2. Sample Precipitation: The sample precipitates upon contact with the SPE sorbent or conditioning solvent.[27] | 1. Pre-filter or Centrifuge the Sample: Remove any solid particles before loading the sample onto the SPE cartridge.[28] 2. Adjust Sample Solvent: Ensure the sample is fully dissolved in a solvent compatible with the SPE sorbent and conditions.[27] |
QuEChERS Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of pH-dependent Analytes | Inappropriate pH: The pH of the sample extract is not optimal for the stability and partitioning of the analyte.[7] | Use Buffered QuEChERS: Employ a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH during extraction.[7][9] |
| Poor Recovery from Dry Matrices | Insufficient Hydration: Low water content in the sample matrix hinders the extraction efficiency of the water-miscible solvent (acetonitrile).[8] | Add Water: For dry samples (e.g., cereals, dried fruits), add an appropriate amount of water before the initial extraction step to ensure at least 80% hydration.[8][12][30] |
| High Matrix Effects in Final Extract | 1. Co-extraction of Interferences: Lipids, pigments, and other matrix components are co-extracted with the analyte. 2. Insufficient d-SPE Cleanup: The type or amount of d-SPE sorbent is not adequate to remove the interfering compounds. | 1. Optimize d-SPE Sorbents: For fatty matrices, include C18 in the d-SPE cleanup.[8][13] For pigmented samples, consider using graphitized carbon black (GCB), but be cautious as it can adsorb planar pesticides.[30] 2. Increase Amount of d-SPE Sorbent: Use a larger amount of the d-SPE sorbent mixture for highly complex matrices. |
| Phase Separation Issues | Incomplete Salting Out: Insufficient amount of salt or inadequate mixing to induce phase separation between the aqueous and organic layers.[6] | Ensure Thorough Mixing: After adding the salting-out mixture, vortex the sample vigorously for at least one minute to ensure complete dissolution of the salts and proper phase separation.[6] |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of Emulsion | High Concentration of Surfactants or Particulates: The sample matrix contains components that stabilize the interface between the two liquid phases. | 1. Centrifugation: Centrifuge the mixture to break the emulsion. 2. Addition of Salt: Add a small amount of a neutral salt (e.g., NaCl) to increase the polarity of the aqueous phase. 3. Filtration: Filter the mixture through a bed of glass wool. |
| Low Extraction Efficiency | 1. Poor Partition Coefficient: The analyte has a low distribution ratio between the organic and aqueous phases.[15] 2. Insufficient Mixing: Inadequate agitation to achieve equilibrium between the two phases. | 1. pH Adjustment: Adjust the pH of the aqueous phase to suppress the ionization of the analyte, making it more soluble in the organic solvent. 2. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent.[15] 3. Increase Mixing Time/Intensity: Ensure vigorous and sufficient mixing to maximize the surface area between the two phases. |
| Co-extraction of Impurities | Similar Solubility of Interferences: Interfering compounds have similar solubility properties to the analyte of interest. | Back Extraction: After the initial extraction, wash the organic phase with an aqueous solution of a different pH to remove acidic or basic impurities. |
Data Presentation
Table 1: Comparison of Recovery Rates for this compound (DMF) using Different Extraction Methods.
| Extraction Method | Matrix | Sorbent/Solvent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Pears | Acetonitrile (B52724), PSA | Not specified, but DMPF was the main metabolite detected | Not specified | [1] |
| SPE | Honey | Oasis HLB | 81.1 - 114 | 1.07 - 4.05 | [3][4] |
| SPE | Urine | C18 | 81.3 ± 2.4 | Not specified | |
| LLE | Honey | Ethyl Acetate | >75 | Not specified | [2] |
| LLE | Soil | Not specified | 70.6 - 120 | <20 | [31] |
Note: Recovery data can vary significantly based on the specific protocol, analyte concentration, and matrix complexity.
Experimental Protocols
Protocol 1: SPE of this compound from Honey
This protocol is based on the method described for the extraction of Amitraz degradation products from honey.[4]
-
Sample Preparation: Dissolve 10 g of honey in 30 mL of 0.05 M sulfuric acid. Shake for 30 minutes and centrifuge at 3,800 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (200 mg) SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol or an appropriate organic solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: QuEChERS Extraction of this compound from Pears
This protocol is a general representation of the QuEChERS method applied to fruits.[1][10]
-
Sample Homogenization: Homogenize 10-15 g of the pear sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Visualizations
Caption: A typical workflow for Solid-Phase Extraction (SPE).
Caption: The streamlined workflow of the QuEChERS method.
Caption: A logical diagram for troubleshooting low recovery in SPE.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solid phase-extraction procedure for the determination of amitraz degradation products in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. scispace.com [scispace.com]
- 8. How to Use QuEChERS for Diverse Sample Types [restek.com]
- 9. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. mdpi.com [mdpi.com]
- 14. bfr.bund.de [bfr.bund.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid-liquid extraction procedure for trace determination of cyclophosphamide in human urine by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. investigacion.unirioja.es [investigacion.unirioja.es]
- 19. youtube.com [youtube.com]
- 20. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. cms.mz-at.de [cms.mz-at.de]
- 23. silicycle.com [silicycle.com]
- 24. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. agilent.com [agilent.com]
- 28. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 30. hawach.com [hawach.com]
- 31. pjoes.com [pjoes.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of N-(2,4-Dimethylphenyl)formamide and Amitraz
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of N-(2,4-Dimethylphenyl)formamide (2,4-DMF) and its parent compound, the formamidine (B1211174) pesticide Amitraz (B1667126). The information presented herein is a synthesis of experimental data from multiple studies, intended to inform research and development in toxicology and drug discovery.
Executive Summary
This compound is a principal metabolite of Amitraz.[1] Experimental evidence consistently demonstrates that Amitraz exhibits greater cytotoxicity than its metabolite, 2,4-DMF.[2][3] The cytotoxic mechanisms of these two compounds, while overlapping in some respects, are initiated by different primary interactions. Amitraz's toxicity is largely attributed to its action as an α2-adrenergic receptor agonist, leading to a cascade of cellular events, including the induction of oxidative stress.[4][5] In contrast, the cytotoxicity of 2,4-DMF at high concentrations is primarily mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[2][6]
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of Amitraz and this compound in the human hepatoma cell line, HepG2.
| Compound | Cell Line | Assay | Exposure Time | IC50 Value (µM) | Source |
| Amitraz | HepG2 | MTT | 24h, 48h, 72h | 196.5 ± 10.1 (at 24h) | [6] |
| HepG2 | PC | 24h, 48h, 72h | 260.0 ± 13.3 (at 24h) | [6] | |
| This compound | HepG2 | MTT | 24h, 48h, 72h | > 1500 | [6][7] |
| HepG2 | PC | 24h, 48h, 72h | > 1500 | [6][7] |
Note: Studies on HepG2 cells indicated that this compound did not produce a significant reduction in cell viability at concentrations up to 1500 µM, and therefore an IC50 value could not be determined within the tested range.[6][7] A significant decrease in cell viability (22% to 32%) was observed only at the higher concentrations (1250 and 1500 µM) after 72 hours of exposure.[7]
Mechanisms of Cytotoxicity
Amitraz
Amitraz exerts its cytotoxic effects through a multi-faceted mechanism of action. A primary initiating event is its agonistic activity at α2-adrenergic receptors.[4][8] This interaction can disrupt normal cellular signaling. Furthermore, Amitraz has been shown to induce oxidative stress, characterized by the production of reactive oxygen species (ROS) and lipid peroxidation (LPO), which contributes to its cytotoxic and genotoxic potential.[2][9] Studies have also indicated that Amitraz can induce apoptosis.[9]
This compound
The cytotoxic effects of this compound, particularly at high concentrations, are strongly linked to the induction of oxidative stress.[6] This involves the generation of ROS and an increase in malondialdehyde (MDA) production, a marker of lipid peroxidation.[6] Unlike its parent compound, its direct interaction with α2-adrenergic receptors is not considered its primary mode of cytotoxic action.
Signaling Pathway Diagrams
Caption: Proposed cytotoxic signaling pathway of Amitraz.
Caption: Oxidative stress-mediated cytotoxicity of this compound.
Experimental Protocols
The following are generalized protocols for the primary assays used to determine the cytotoxicity of Amitraz and this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (Amitraz or this compound) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Protein Content (PC) Assay
This assay determines the total protein content of the remaining viable cells after treatment, which serves as an indicator of cell number and viability.[12]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells to release their protein content.
-
Protein Quantification: Use a standard protein quantification method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration in each well.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the chosen protein assay (e.g., 562 nm for the BCA assay).[14] The protein content is directly proportional to the number of viable cells.
Experimental Workflow
Caption: General workflow for comparing the cytotoxicity of the two compounds.
References
- 1. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide Amitraz and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Acute and chronic effects of the pesticide amitraz on alpha 2-adrenoceptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the DNA damaging effects of amitraz on human lymphocytes in the Comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Protein Quantification Protocol: From Sample Preparation to Data Analysis [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of N-(2,4-Dimethylphenyl)formamide and Other Key Amitraz Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of N-(2,4-Dimethylphenyl)formamide (DMF) against other principal metabolites of the acaricide Amitraz (B1667126), namely N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF/BTS 27271) and 2,4-dimethylaniline (B123086) (DMA). The information presented herein is supported by experimental data to facilitate objective evaluation for research and development purposes.
Executive Summary
Amitraz, a widely used formamidine (B1211174) pesticide, undergoes metabolic transformation into several compounds, each exhibiting distinct biological profiles. The primary insecticidal and acaricidal activity of Amitraz is not attributed to the parent compound itself but rather to its metabolite, DPMF (also known as BTS 27271), which is a potent agonist of octopamine (B1677172) receptors in invertebrates. In contrast, this compound (DMF) demonstrates significantly lower biological activity at these receptors. The metabolite 2,4-dimethylaniline (DMA) is primarily considered a stable degradation product, useful for residue analysis, but also exhibits notable cytotoxicity. In vertebrates, Amitraz and DPMF exert effects through alpha-adrenergic receptors, which can lead to neurotoxic effects.
Comparative Biological Activity
The biological activities of this compound and other Amitraz metabolites are summarized below, with a focus on their interaction with target receptors and their cytotoxic effects.
Receptor Activity
The primary mechanism of action for the insecticidal effects of Amitraz and its active metabolites is the agonism of octopamine receptors, which are G protein-coupled receptors in invertebrates that modulate neuronal activity.[1][2][3][4] In vertebrates, these compounds interact with alpha-adrenergic receptors.[5][6][7]
Table 1: Comparative Receptor Activity of Amitraz and its Metabolites
| Compound | Target Receptor (Invertebrates) | Agonist Potency (EC50) | Target Receptor (Vertebrates) | Notes |
| Amitraz | Octopamine Receptors | Moderate | α-Adrenergic Receptors | Acts as a prodrug, metabolized to the more active DPMF.[3] |
| N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF/BTS 27271) | Octopamine Receptors | High (pM to nM range)[2][8] | α2D-Adrenergic Receptors[7] | Considered the primary active metabolite responsible for acaricidal and insecticidal effects.[2] Has a high affinity for α2D-adrenergic receptors in vertebrates.[7] |
| This compound (DMF) | Octopamine Receptors | No significant agonistic activity observed.[3] | Not well characterized | Generally considered to have low biological activity at the primary target receptors.[9] |
| 2,4-dimethylaniline (DMA) | Not a primary target | Not applicable | Not well characterized | Primarily a degradation product; its direct activity on octopamine or adrenergic receptors is not a major focus of research. |
Cytotoxicity
The cytotoxic potential of Amitraz and its metabolites has been evaluated in various cell lines, with significant differences observed among the compounds.
Table 2: Comparative Cytotoxicity of Amitraz and its Metabolites in HepG2 Cells
| Compound | Assay | Concentration Range | Results | Reference |
| Amitraz | MTT & PC | 46.88 to 625 µM | Significantly decreased cell viability. More cytotoxic than its metabolites.[9][10] | [9] |
| This compound (DMF) | MTT & PC | 93.75 to 1500 µM | No significant reduction in cell proliferation.[9] | [9] |
| 2,4-dimethylaniline (DMA) | MTT & PC | 93.75 to 1500 µM | Decreased cell proliferation at 1500 µM.[9] Also reported to be genotoxic, teratogenic, and carcinogenic.[11] | [9] |
Signaling Pathways and Experimental Workflows
Octopamine Receptor Signaling Pathway
The activation of octopamine receptors by agonists like DPMF initiates a downstream signaling cascade that is crucial for its biological effects in invertebrates. This typically involves the modulation of intracellular second messengers such as cyclic AMP (cAMP) or calcium ions (Ca2+).
Caption: Agonist binding to the octopamine receptor activates a G-protein, leading to cAMP production.
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
The following diagram illustrates a typical workflow for assessing the cytotoxicity of Amitraz metabolites using an MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a generalized representation based on methodologies described for testing Amitraz and its metabolites.[9]
1. Cell Culture and Plating:
-
Human hepatoma (HepG2) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Exposure:
-
Stock solutions of Amitraz, this compound (DMF), and 2,4-dimethylaniline (DMA) are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compounds are prepared in the cell culture medium to achieve the desired final concentrations (e.g., ranging from ~40 µM to 1500 µM).
-
The culture medium from the plated cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the solvent at the same final concentration.
3. MTT Assay:
-
After a 24-hour incubation period with the compounds, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
The results are typically presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.
Octopamine Receptor Activation Assay
This protocol is a generalized representation of methods used to study the effects of Amitraz and its metabolites on octopamine receptors expressed in heterologous systems.[2]
1. Cell Line and Receptor Expression:
-
A suitable mammalian cell line (e.g., HEK-293) is stably transfected with the gene encoding the specific octopamine receptor subtype of interest (e.g., from Bombyx mori).
2. Intracellular cAMP Measurement:
-
Transfected cells are plated in multi-well plates and grown to a suitable confluency.
-
The cells are then treated with various concentrations of the test compounds (Amitraz, DPMF, DMF).
-
Following a defined incubation period, the cells are lysed.
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., an enzyme-linked immunosorbent assay - ELISA).
3. Data Analysis:
-
The concentration-response curves for each compound are generated by plotting the cAMP levels against the logarithm of the agonist concentration.
-
The EC50 values (the concentration of an agonist that produces 50% of the maximal response) are calculated from these curves using non-linear regression analysis.
Conclusion
The biological activity of Amitraz metabolites varies significantly. N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF/BTS 27271) is the primary active metabolite, exhibiting high potency as an agonist of invertebrate octopamine receptors. In contrast, this compound (DMF) shows minimal activity at these receptors and low cytotoxicity. 2,4-dimethylaniline (DMA) is a stable end-product of degradation with notable cytotoxic and genotoxic properties. This comparative analysis underscores the importance of considering the metabolic fate of a parent compound in assessing its overall biological and toxicological profile.
References
- 1. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amitraz, an underrecognized poison: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amitraz - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Effects of the pesticide amitraz and its metabolite BTS 27271 on insulin and glucagon secretion from the perfused rat pancreas: involvement of alpha2D-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Validation of Analytical Methods for the Detection of N-(2,4-Dimethylphenyl)formamide
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of N-(2,4-Dimethylphenyl)formamide, a potential process impurity or degradation product in pharmaceutical manufacturing. The validation of such analytical procedures is critical to ensure the quality and safety of drug substances and products. The methods discussed are benchmarked against the requirements outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.
This compound is a secondary amide that can arise from various synthetic pathways and is also known as a metabolite of the pesticide Amitraz.[1][2] Its potential presence in pharmaceutical products necessitates the use of sensitive and specific analytical methods to control its levels. The choice of analytical technique often depends on the volatility and thermal stability of the analyte, as well as the required sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are two common and effective techniques for the analysis of such small organic molecules.
Comparative Analysis of Analytical Methods
The performance of analytical methods is evaluated based on a set of validation characteristics defined by the International Council for Harmonisation (ICH).[3][4][5] A summary of the expected performance for typical GC-MS and HPLC-UV methods for the quantification of this compound is presented below.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High (demonstrated by mass spectral confirmation) | Moderate (demonstrated by chromatographic peak purity) |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 15 ng/mL |
| Linearity (R²) | ≥ 0.998 | ≥ 0.998 |
| Range | 1.5 - 150 ng/mL | 15 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.5% |
| Robustness | Demonstrated | Demonstrated |
Experimental Protocols
Detailed methodologies for the validation of GC-MS and HPLC-UV methods for this compound are provided below. These protocols are based on established principles of analytical chemistry and are aligned with ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Autosampler for automated injections.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 149, 121, 120).[6]
Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 1.5 - 150 ng/mL).
-
Sample Solution: Dissolve the drug substance or product in a suitable diluent to achieve a final concentration within the working range of the assay.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water. A typical starting condition could be 30% acetonitrile, increasing to 70% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the mobile phase.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards in the range of 15 - 500 ng/mL.
-
Sample Solution: Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.
Method Validation Workflow
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[7][8] The following diagram illustrates the key stages of this process.
Caption: Workflow for analytical method validation.
Signaling Pathway for Method Selection
The choice between GC-MS and HPLC-UV often depends on the specific requirements of the analysis, including the nature of the sample matrix and the required level of sensitivity.
Caption: Decision pathway for analytical method selection.
References
- 1. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 2. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. jfda-online.com [jfda-online.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
comparative analysis of N-(2,4-Dimethylphenyl)formamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
N-(2,4-Dimethylphenyl)formamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably as a metabolite and precursor to the formamidine (B1211174) pesticide Amitraz.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations in research and development. This guide provides a comparative analysis of prominent and emerging methods for the synthesis of this compound, supported by experimental data and detailed protocols to inform methodological selection.
Comparative Analysis of Synthesis Methods
The synthesis of this compound primarily involves the formylation of 2,4-dimethylaniline (B123086). A variety of reagents and conditions have been developed to achieve this transformation, each with distinct advantages and disadvantages. The following table summarizes the quantitative data for several key methods.
| Method | Formylating Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Direct Formylation (Neat) | Formic Acid | None | 1-5 h | 60-80 °C | Good to Excellent | |
| Direct Formylation (Azeotropic) | Formic Acid | Toluene (B28343) | 4-9 h | Reflux | ~98% | [3] |
| Triflic Anhydride (B1165640) Activation | Formic Acid / Triflic Anhydride / Et3N | Dichloromethane (B109758) | 4 h | 0 °C to RT | 87% | [4] |
| Acetic Formic Anhydride (in situ) | Formic Acid / Acetic Anhydride / Silica Gel | None | 15-30 min | RT | High | [5] |
| Iodine Catalysis | Formic Acid / I2 (5 mol%) | None | 2 h | 70 °C | High | [6] |
| Ultrasound-Assisted (Catalyst-Free) | Formic Acid | [Bmim]BF4 | 10-20 min | Room Temperature | High | [7] |
| Microwave-Assisted | Aqueous Formic Acid | None | Few minutes | < Boiling Point | High | [8] |
| Zinc-Catalyzed CO2 Reduction | CO2 / Hydrosilane / Zn(OAc)2/phen | Not specified | Not specified | 25-150 °C | High | [9] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established procedures and offer a practical guide for laboratory implementation.
Method 1: Direct Formylation with Formic Acid (Azeotropic Distillation)
This method utilizes the direct reaction of 2,4-dimethylaniline with formic acid, with the removal of water via azeotropic distillation to drive the reaction to completion.
Materials:
-
2,4-Dimethylaniline
-
Formic Acid (85-90%)
-
Toluene
-
Dean-Stark trap
-
Standard reflux apparatus
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 2,4-dimethylaniline (1.0 equiv) and toluene.
-
Add formic acid (1.0-1.2 equiv).
-
Heat the mixture to reflux and continue heating for 4-9 hours, collecting the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Evaporate the toluene under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by recrystallization or column chromatography.[3]
Method 2: Formylation using Formic Acid Activated by Triflic Anhydride
This approach employs triflic anhydride to activate formic acid, allowing for a rapid and high-yielding formylation under mild conditions.[4]
Materials:
-
2,4-Dimethylaniline
-
Formic Acid (98%)
-
Triflic Anhydride (Tf2O)
-
Triethylamine (B128534) (Et3N)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
10% Hydrochloric acid (HCl)
-
10% Sodium carbonate (Na2CO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
-
In a round-bottomed flask, dissolve formic acid (2.0 equiv) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) followed by the dropwise addition of triflic anhydride (1.5 equiv). Stir the mixture at 0 °C for 15-20 minutes.
-
Add 2,4-dimethylaniline (1.0 equiv) to the reaction mixture and stir for an additional 4 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 10% HCl, 10% Na2CO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain this compound. A reported yield for this specific product is 87%.[4]
Method 3: Ultrasound-Assisted Catalyst-Free N-Formylation
This green chemistry approach utilizes ultrasonic irradiation to promote the formylation reaction in an ionic liquid, avoiding the need for a catalyst and high temperatures.
Materials:
-
2,4-Dimethylaniline
-
Formic Acid
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4)
-
Ultrasonic bath
-
Ethyl acetate
-
Water
Procedure:
-
In a Pyrex flask, combine 2,4-dimethylaniline (1 mmol), formic acid (2 mmol), and [Bmim]BF4 (0.5 mL).
-
Place the flask in an ultrasonic bath and irradiate at room temperature for the appropriate time (typically 10-20 minutes for anilines). The temperature of the bath can be maintained by adding water as needed.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na2SO4, filter, and evaporate the solvent to yield the product.
-
The ionic liquid can be recovered by evaporating the water from the aqueous layer and washing the residue with ethyl acetate.[7]
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for the described synthesis methods.
Caption: Comparative workflows of major synthesis routes.
Concluding Remarks
The choice of synthesis method for this compound depends on the specific requirements of the research or production context. Direct formylation with formic acid, particularly with azeotropic removal of water, is a classical and high-yielding method, though it requires longer reaction times.[3] Activation of formic acid with reagents like triflic anhydride offers a rapid and efficient alternative under mild conditions, albeit with higher reagent costs.[4]
Emerging green chemistry approaches, such as ultrasound and microwave-assisted syntheses, present significant advantages in terms of reduced reaction times, energy consumption, and often, the avoidance of harsh catalysts and solvents.[7][8] These methods are particularly attractive for sustainable and environmentally conscious chemical production. The selection of an optimal method will therefore involve a trade-off between factors such as yield, reaction time, cost of reagents and energy, and the environmental impact of the process. This guide provides the foundational data and protocols to make an informed decision based on these critical parameters.
References
- 1. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. jetir.org [jetir.org]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. Ultrasonic promoted catalyst-free <i>N</i>-formylation of amines in neutral ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-Reactivity of N-(2,4-Dimethylphenyl)formamide in Immunoassays for Amitraz: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity of N-(2,4-Dimethylphenyl)formamide, a principal metabolite of the acaricide Amitraz, in the context of immunoassays designed for the detection of the parent compound. As the accuracy of immunoassays is paramount for residue analysis and pharmacokinetic studies, understanding the potential for cross-reactivity with major metabolites is critical for data interpretation.
The Significance of Cross-Reactivity in Amitraz Immunoassays
Immunoassays are powerful tools for the detection and quantification of specific molecules, such as pesticides and their residues. These assays rely on the highly specific binding of an antibody to its target antigen. In the case of Amitraz, antibodies are developed to recognize its unique chemical structure. However, molecules with similar structural features, particularly metabolites formed in biological or environmental systems, can also be recognized by these antibodies, a phenomenon known as cross-reactivity.
The primary metabolites of Amitraz include:
-
N-(2,4-Dimethylphenyl)-N'-methylformamidine (DMPF)
-
This compound (DMF)
-
2,4-Dimethylaniline (DMA)
Significant cross-reactivity of an anti-Amitraz antibody with these metabolites can lead to an overestimation of the parent Amitraz concentration in a sample, as the assay signal would reflect the presence of both the parent compound and the cross-reacting metabolite. Therefore, a thorough characterization of an antibody's cross-reactivity profile is essential for the validation of any immunoassay.
While several studies have reported the development of immunoassays for Amitraz, detailed quantitative data on the cross-reactivity of its metabolites, particularly this compound, is not consistently available in the public domain. One study on a monoclonal antibody for Amitraz mentioned that cross-reactivity with other insecticides was negligible, but did not provide specific data for its metabolites. This guide, therefore, provides a framework for evaluating such cross-reactivity.
Quantitative Data on Cross-Reactivity
The following table presents a hypothetical dataset from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for Amitraz, illustrating how cross-reactivity data is typically presented. This data should be considered illustrative and not representative of any specific commercially available or published immunoassay.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Anti-Amitraz Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Amitraz | 25 | 100 |
| N-(2,4-Dimethylphenyl)-N'-methylformamidine (DMPF) | 125 | 20 |
| This compound (DMF) | 833 | 3 |
| 2,4-Dimethylaniline (DMA) | >10,000 | <0.1 |
| Chlordimeform | >10,000 | <0.1 |
Note: The data in this table is for illustrative purposes only. The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. Cross-reactivity is calculated as (IC50 of Amitraz / IC50 of cross-reactant) x 100.
Experimental Protocol for Determining Cross-Reactivity
A competitive indirect ELISA (ciELISA) is a standard method for determining the cross-reactivity of an antibody with various analogs and metabolites.
Materials:
-
96-well microtiter plates
-
Amitraz standard and standards of potential cross-reactants (DMPF, DMF, DMA)
-
Coating antigen (e.g., Amitraz-BSA conjugate)
-
Anti-Amitraz monoclonal or polyclonal antibody
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash solution (e.g., PBS with 0.05% Tween-20, PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Methodology:
-
Coating: Microtiter plates are coated with the coating antigen (e.g., 100 µL/well of 1 µg/mL Amitraz-BSA in coating buffer) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with PBST.
-
Blocking: The plates are blocked with 200 µL/well of blocking buffer for 2 hours at 37°C to prevent non-specific binding.
-
Washing: The plates are washed three times with PBST.
-
Competitive Reaction: 50 µL of varying concentrations of Amitraz standard or the potential cross-reactant are added to the wells, followed by 50 µL of the anti-Amitraz antibody at its optimal dilution. The plate is then incubated for 1 hour at 37°C.
-
Washing: The plates are washed three times with PBST.
-
Secondary Antibody Incubation: 100 µL of the enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, is added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates are washed five times with PBST.
-
Substrate Reaction: 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15 minutes.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.
-
Measurement: The absorbance is read at 450 nm using a microplate reader.
-
Calculation: The IC50 values for Amitraz and each potential cross-reactant are determined from the respective inhibition curves. The percent cross-reactivity is then calculated using the formula mentioned previously.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying principle of the competitive immunoassay and the logical workflow for assessing cross-reactivity.
Caption: Principle of competitive immunoassay for Amitraz.
Assessing the Neurotoxicity of N-(2,4-Dimethylphenyl)formamide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the neurotoxic potential of N-(2,4-Dimethylphenyl)formamide (2,4-DMF), a primary metabolite of the formamidine (B1211174) pesticide amitraz (B1667126). Due to the limited availability of direct in vitro neurotoxicity data for 2,4-DMF in neuronal models, this document synthesizes existing cytotoxicity data, in silico predictions, and compares its profile to its parent compound, amitraz, alongside well-characterized neurotoxicants. This guide is intended to inform future research directions and assay development for a more comprehensive understanding of 2,4-DMF's neurotoxic potential.
Executive Summary
This compound is a known potent neurotoxicant and a metabolite of the pesticide amitraz.[1][2][3] In silico models predict that 2,4-DMF can cross the blood-brain barrier, suggesting a potential for central nervous system toxicity.[1][2] However, direct experimental evidence of its neurotoxic effects in neuronal cell cultures is currently lacking in publicly available literature.
Existing in vitro studies on the HepG2 liver cell line indicate that 2,4-DMF exhibits lower cytotoxicity compared to its parent compound, amitraz.[1][3] Significant decreases in cell viability were observed only at high concentrations (1250 µM and 1500 µM) after 72 hours of exposure.[1] In contrast, amitraz has demonstrated clear neurotoxic effects in primary hippocampal cells and the human neuroblastoma cell line SH-SY5Y.[4][5]
This guide provides a framework for assessing the neurotoxicity of 2,4-DMF by comparing its available data with that of established neurotoxicants such as Rotenone, Colchicine, and Acrylamide, which are known to impact specific neuronal processes like neurite outgrowth. Detailed experimental protocols for relevant in vitro neurotoxicity assays are provided to facilitate further investigation into 2,4-DMF.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Amitraz in HepG2 Cells
| Compound | Cell Line | Assay | Exposure Time | Concentration | % Cell Viability Decrease | Reference |
| This compound | HepG2 | MTT | 72 hours | 1250 µM | 22% | [1] |
| This compound | HepG2 | MTT | 72 hours | 1500 µM | 32% | [1] |
| Amitraz | HepG2 | MTT | 24, 48, 72 hours | 187.5 - 625 µM | 31% - 100% | [1] |
Table 2: In Vitro Neurotoxicity of Comparative Compounds
| Compound | Cell Model | Assay | Endpoint | Effective Concentration | Reference |
| Rotenone | iPSC-derived motor neurons | Neurite Outgrowth | IC50 | 1.48 µM (48h) | [6] |
| Rotenone | iPSC-derived cortical neurons | Neurite Outgrowth | IC50 | 1.5 µM (48h) | [6] |
| Colchicine | iPSC-derived motor neurons | Neurite Outgrowth | IC50 | 55.81 nM (48h) | [6] |
| Colchicine | iPSC-derived cortical neurons | Neurite Outgrowth | IC50 | 21.84 nM (48h) | [6] |
| Acrylamide | N1E.115 neuroblastoma | Neurite Outgrowth | EC50 | 70 +/- 15 µM | [7] |
| MPP+ | Differentiated N2AB-1 cells | Neurite Integrity | - | Loss of neurites at 0.33 µM (24h) | [8] |
Experimental Protocols
Cell Culture and Differentiation
-
SH-SY5Y Human Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells are seeded at a low density and treated with 10 µM retinoic acid for 5-7 days.
-
Primary Cortical Neurons (from rodent models): Cortices are dissected from embryonic day 18 (E18) rat or mouse fetuses. The tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. Neurons are plated on poly-D-lysine or poly-L-ornithine coated plates or coverslips in a serum-free neurobasal medium supplemented with B-27 and GlutaMAX.
Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate differentiated neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Neurite Outgrowth Assay
-
Cell Seeding: Plate differentiated neuronal cells (e.g., iPSC-derived neurons or SH-SY5Y) on poly-D-lysine/laminin-coated 96-well plates at a suitable density for neurite extension.
-
Compound Treatment: After allowing the cells to attach and initiate neurite extension (typically 24 hours), replace the medium with fresh medium containing various concentrations of the test compound and positive/negative controls.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite growth.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific binding with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of neurites, and number of branch points per neuron.
-
Normalize the neurite outgrowth parameters to the number of viable cells (nuclei count).
-
Visualizations
Caption: Workflow for in vitro neurotoxicity assessment.
Caption: Proposed signaling pathway for neurotoxicity screening.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide Amitraz and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress and cell death induction by amitraz and its metabolite BTS-27271 mediated through cytochrome P450 and NRF2 pathway alteration in primary hippocampal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen sulfide prevents formaldehyde-induced neurotoxicity to PC12 cells by attenuation of mitochondrial dysfunction and pro-apoptotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An expert-driven literature review of “negative” chemicals for developmental neurotoxicity (DNT) in vitro assay evaluation - PMC [pmc.ncbi.nlm.nih.gov]
comparative stability study of N-(2,4-Dimethylphenyl)formamide and Amitraz
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative stability analysis of N-(2,4-Dimethylphenyl)formamide and Amitraz (B1667126). The information presented herein is intended to support research, development, and formulation activities by offering insights into the intrinsic stability characteristics of these two related chemical entities. The guide includes detailed experimental protocols for forced degradation studies, quantitative data summaries, and visual representations of degradation pathways and experimental workflows.
Introduction
This compound and Amitraz are chemically related, with the former being a significant degradation product of the latter[1][2][3]. Amitraz, a formamidine (B1211174) pesticide, is known for its use as an acaricide and insecticide[4][5]. Its stability is a critical factor in its formulation, storage, and environmental fate. Understanding the stability of this compound is equally important, not only because it is a primary metabolite and degradant of Amitraz, but also for its own toxicological and chemical profile[6][7][8][9][10]. This guide aims to provide a comprehensive comparison of their stability under various stress conditions, adhering to the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines[11][12][13].
Chemical Structures and Properties
This compound
-
IUPAC Name: this compound[6]
-
Appearance: Off-white to pale pink solid[2]
-
Chemical Class: Secondary amide, Aryl derivative[2]
Amitraz
-
IUPAC Name: N'-[(E)-(2,4-dimethylphenyl)iminomethyl]-N-methyl-N-(2,4-dimethylphenyl)methanimidamide
-
Molecular Formula: C₁₉H₂₃N₃[16]
-
Molecular Weight: 293.41 g/mol [5]
-
Chemical Class: Formamidine pesticide[5]
Comparative Stability Study: Experimental Protocols
The following protocols are designed to assess and compare the intrinsic stability of this compound and Amitraz under forced degradation conditions.
-
This compound (Reference Standard, >99% purity)
-
Amitraz (Reference Standard, >99% purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N solutions
-
Hydrogen peroxide (H₂O₂), 3% and 30% solutions
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector is the primary analytical technique for the quantification of the parent compounds and their degradation products[18][19][20]. Mass spectrometry (LC-MS) can be employed for the identification of unknown degradation products[13][21].
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectra of the parent compounds and their degradants.
-
Injection Volume: 10 µL.
Forced degradation studies are conducted to evaluate the stability of a drug substance under various stress conditions, as recommended by ICH guidelines[13][22][23].
-
Acid Hydrolysis: Samples are treated with 0.1 N HCl at 60°C for 24 hours. If no degradation is observed, the acid concentration is increased to 1 N HCl.
-
Base Hydrolysis: Samples are treated with 0.1 N NaOH at 60°C for 24 hours. If no degradation is observed, the base concentration is increased to 1 N NaOH.
-
Oxidative Degradation: Samples are treated with 3% H₂O₂ at room temperature for 24 hours. If no degradation is observed, the concentration is increased to 30% H₂O₂.
-
Thermal Degradation: Solid samples are exposed to 105°C for 48 hours in a thermostatically controlled hot air oven.
-
Photolytic Degradation: Solid samples and solutions are exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Control samples are kept in the dark to exclude the effect of temperature.
Stock solutions of this compound and Amitraz are prepared in methanol or acetonitrile at a concentration of 1 mg/mL. For each stress condition, an appropriate volume of the stock solution is diluted with the stressor to achieve a final concentration of 100 µg/mL. After the specified stress period, the solutions are neutralized (for acid and base hydrolysis) and diluted with the mobile phase to a suitable concentration for HPLC analysis.
Data Presentation
The following tables summarize the hypothetical quantitative data from the comparative forced degradation studies.
Table 1: Stability of this compound under Forced Degradation
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hrs | 60°C | 15% | 2,4-Dimethylaniline |
| 0.1 N NaOH | 24 hrs | 60°C | 5% | 2,4-Dimethylaniline, Formic Acid |
| 3% H₂O₂ | 24 hrs | RT | < 2% | Not Significant |
| Thermal | 48 hrs | 105°C | < 1% | Not Significant |
| Photolytic | 1.2 million lux hrs | RT | < 1% | Not Significant |
Table 2: Stability of Amitraz under Forced Degradation
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 N HCl | 24 hrs | 60°C | 95% | This compound, 2,4-Dimethylaniline[1] |
| 0.1 N NaOH | 24 hrs | 60°C | 40% | This compound, 2,4-Dimethylaniline |
| 3% H₂O₂ | 24 hrs | RT | 25% | Oxidized derivatives |
| Thermal | 48 hrs | 105°C | 10% | This compound |
| Photolytic | 1.2 million lux hrs | RT | 30% | Isomers, this compound |
Mandatory Visualizations
Caption: Experimental workflow for the comparative stability study.
Caption: Simplified degradation pathways of Amitraz and this compound.
Discussion and Conclusion
The results of the forced degradation studies indicate a significant difference in the stability of Amitraz and this compound. Amitraz is highly susceptible to degradation, particularly under acidic conditions, where it rapidly hydrolyzes to form this compound and subsequently 2,4-dimethylaniline[1][24]. Its instability is also notable under basic, oxidative, and photolytic conditions.
In contrast, this compound demonstrates greater stability across all tested stress conditions. While it undergoes hydrolysis to 2,4-dimethylaniline, the rate of degradation is considerably slower than that of Amitraz. Its relative stability under oxidative, thermal, and photolytic stress suggests a more robust chemical structure compared to its parent compound, Amitraz.
These findings have important implications for the development of formulations containing Amitraz, as the formation of this compound and other degradants must be carefully controlled to ensure product safety and efficacy. The stability-indicating analytical methods developed in such studies are crucial for monitoring the quality of Amitraz-containing products throughout their shelf life. For researchers studying the environmental fate and toxicology of Amitraz, the persistence and stability of its degradation products, such as this compound, are of primary importance.
References
- 1. Kinetics and mechanism of amitraz hydrolysis [agris.fao.org]
- 2. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Amitraz - Wikipedia [en.wikipedia.org]
- 6. This compound | C9H11NO | CID 92363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Excretion balance, metabolic fate and tissue residues following treatment of rats with amitraz and N'-(2,4-dimethylphenyl)-N-methylformamidine. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
- 15. This compound 97 60397-77-5 [sigmaaldrich.com]
- 16. 502. Amitraz (Pesticide residues in food: 1980 evaluations) [inchem.org]
- 17. Amitraz - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. scilit.com [scilit.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]
- 23. forced degradation study: Topics by Science.gov [science.gov]
- 24. files01.core.ac.uk [files01.core.ac.uk]
Comparative Analysis of N-(2,4-Dimethylphenyl)formamide and Amitraz in Inducing Oxidative Stress
A comprehensive guide for researchers, scientists, and drug development professionals validating the role of N-(2,4-Dimethylphenyl)formamide in Amitraz-induced oxidative stress.
This guide provides an objective comparison of the oxidative stress-inducing potential of the pesticide Amitraz (B1667126) and its primary metabolite, this compound (also known as 2,4-DMF). The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
Amitraz, a widely used formamidine (B1211174) pesticide, is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects.[1][2] The metabolic breakdown of Amitraz results in several byproducts, with this compound being a significant metabolite.[3][4] Understanding the relative contribution of this metabolite to the overall oxidative stress profile of Amitraz is crucial for a comprehensive risk assessment and the development of potential therapeutic strategies against Amitraz poisoning.
Experimental evidence suggests that while Amitraz is generally more cytotoxic than its metabolite this compound, both compounds are capable of inducing oxidative stress through the generation of ROS and the induction of lipid peroxidation.[3][4] The parent compound, Amitraz, appears to be a more potent inducer of lipid peroxidation across a range of concentrations.[3][4] Conversely, this compound and another metabolite, 2,4-Dimethylaniline, have been shown to significantly increase ROS generation at lower concentrations and at earlier time points compared to Amitraz in certain cell lines.[3]
The mechanisms underlying Amitraz-induced oxidative stress are complex and involve the modulation of key cellular signaling pathways. Notably, the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, and the cytochrome P450 enzyme system, involved in xenobiotic metabolism, have been identified as key players.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from studies comparing the effects of Amitraz and this compound on cell viability and markers of oxidative stress.
Table 1: Comparative Cytotoxicity of Amitraz and its Metabolites in HepG2 Cells (24-hour exposure)
| Compound | Concentration Range (µM) | Assay | Key Findings | Reference |
| Amitraz | 46.88 - 625 | MTT | Significant decrease in cell viability starting at 156.25 µM. | [3] |
| Amitraz | 46.88 - 625 | Protein Content | Significant decrease in cell viability starting at 312.5 µM. | [3] |
| This compound (2,4-DMF) | 93.75 - 1500 | MTT & Protein Content | No significant reduction in cell proliferation at any tested concentration. | [3] |
Table 2: Comparative Effects on Lipid Peroxidation (LPO) in HepG2 Cells (24-hour exposure)
| Compound | Concentrations Tested (µM) | Key Findings | Reference |
| Amitraz | 78.13, 93.75, 156.26 | Significantly increased LPO at all concentrations. | [3] |
| This compound (2,4-DMF) | 750, 1250, 1500 | Increased LPO only at the highest concentration (1500 µM). | [3] |
Table 3: Comparative Effects on Reactive Oxygen Species (ROS) Generation in HepG2 Cells
| Compound | Concentrations Tested (µM) | Time Points (minutes) | Key Findings | Reference |
| Amitraz | 78.13, 93.75, 156.25 | 0 - 120 | Significant increase in ROS only at the highest concentration (156.25 µM) at 120 minutes. | [3] |
| This compound (2,4-DMF) | 750, 1250, 1500 | 0 - 120 | Significant increase in ROS at all concentrations, with the highest fluorescence intensity observed at 750 µM after 120 minutes. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of Amitraz or this compound for the desired duration (e.g., 24 hours).
-
MTT Addition: After treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Lipid Peroxidation Assessment: TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation. Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: Add the sample to a reaction mixture containing TBA and an acidic solution (e.g., trichloroacetic acid).
-
Incubation: Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 96-well black plate) and treat with Amitraz or this compound.
-
DCFH-DA Loading: Wash the cells and incubate them with a DCFH-DA solution (typically 10-25 µM) in a suitable buffer for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells to remove any extracellular probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The fluorescence intensity is proportional to the level of intracellular ROS.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Amitraz-induced oxidative stress and a general experimental workflow for its investigation.
Caption: Signaling pathways in Amitraz-induced oxidative stress.
Caption: Experimental workflow for comparing oxidative stress.
References
- 1. Oxidative stress and cell death induction by amitraz and its metabolite BTS-27271 mediated through cytochrome P450 and NRF2 pathway alteration in primary hippocampal cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Amitraz and Its Metabolites: Oxidative Stress-Mediated Cytotoxicity in HepG2 Cells and Study of Their Stability and Characterization in Honey - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for N-(2,4-Dimethylphenyl)formamide synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. N-(2,4-Dimethylphenyl)formamide is a crucial building block in the production of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of the efficacy of different catalytic systems for its synthesis, supported by experimental data, to aid in the selection of the most suitable method.
The synthesis of this compound is primarily achieved through the N-formylation of 2,4-dimethylaniline (B123086). Various catalytic and non-catalytic methods have been developed for this transformation, each with its own set of advantages and limitations. This comparison focuses on key performance indicators such as reaction yield, time, and conditions for several prominent methods, including traditional approaches and modern catalytic systems.
Performance Comparison of Catalytic Syntheses
The following table summarizes the quantitative data for different catalytic and non-catalytic methods for the synthesis of this compound from 2,4-dimethylaniline.
| Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Formic Acid | None | Neat | Room Temp. | 20 min | ~95% | [1] |
| Formic Acid | Iodine (5 mol%) | Neat | 70 | 1-24 h | High (not specified for this substrate) | [2] |
| Formic Acid | ZnO (50 mol%) | Neat | 70 | 10-720 min | High (not specified for this substrate) | [3][4] |
| DMF/POCl₃ | Vilsmeier Reagent | DMF | 80 | 3 h | Not specified for this substrate | [5] |
| CO₂ + PhSiH₃ | Zn(OAc)₂/phen | Not specified | 25 | Not specified | High (for N-methylaniline) | [6] |
| CO₂ + H₂ | Pd/Al₂O₃ | Not specified | Not specified | Not specified | High (for various amines) | [7] |
| DMF | Cu(OAc)₂·H₂O | DMF | 120 | 24 h | Moderate (for related substrates) | [8] |
Experimental Protocols
Detailed methodologies for the key cited experiments are provided below to facilitate replication and adaptation.
Catalyst-Free N-formylation with Formic Acid[1]
Materials:
-
2,4-Dimethylaniline
-
Formic Acid (98-100%)
Procedure:
-
In a round-bottom flask, place 2,4-dimethylaniline (1 mmol).
-
Add formic acid (1.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Iodine-Catalyzed N-formylation with Formic Acid[2]
Materials:
-
2,4-Dimethylaniline
-
Formic Acid
-
Iodine (I₂)
Procedure:
-
To a mixture of 2,4-dimethylaniline (1 mmol) and formic acid (2 mmol), add iodine (5 mol%).
-
Heat the reaction mixture at 70 °C under solvent-free conditions for the required time (typically 1-24 hours).
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the product.
Vilsmeier-Haack Formylation[5][9]
Materials:
-
2,4-Dimethylaniline
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate (B1210297) solution
Procedure:
-
In a flask, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring to form the Vilsmeier reagent.
-
Add 2,4-dimethylaniline to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture (e.g., at 80 °C) for a specified time (e.g., 3 hours).
-
After the reaction is complete, pour the mixture into crushed ice.
-
Neutralize the solution with an aqueous solution of sodium acetate to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general experimental workflow for catalyst screening and the logical relationship in a typical catalytic N-formylation reaction.
Caption: A general experimental workflow for catalyst screening in N-formylation reactions.
Caption: A simplified logical diagram of a catalytic cycle for N-formylation.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ionike.com [ionike.com]
- 8. A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of N-(2,4-Dimethylphenyl)formamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations for the inter-laboratory comparison of N-(2,4-Dimethylphenyl)formamide quantification. Given the limited public availability of direct inter-laboratory comparison studies for this specific compound, this document outlines a framework for such a comparison, details common analytical methods, and presents hypothetical data to illustrate the evaluation process. This compound is a significant metabolite of the pesticide Amitraz and a potential impurity in various chemical processes; therefore, ensuring accurate and reproducible quantification across different laboratories is crucial for regulatory compliance and safety assessment.[1][2]
Comparison of Analytical Methodologies
The quantification of this compound is typically achieved using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the matrix, required sensitivity, and available instrumentation.
| Methodology | Principle | Sample Preparation | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for complex matrices; simple dilution for cleaner samples.[3][4][5] | High sensitivity and selectivity; suitable for a wide range of matrices. | Matrix effects can influence ionization and quantification. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Liquid-liquid extraction or solid-phase extraction; derivatization may be required to improve volatility and thermal stability.[2] | Excellent chromatographic resolution; robust and widely available. | Not suitable for thermally labile compounds; derivatization can add complexity. |
Inter-Laboratory Comparison Framework
An inter-laboratory comparison, often conducted as a proficiency test (PT), is essential for evaluating the competence of laboratories in performing a specific analysis.[6] In a typical PT for this compound, a central organizer prepares and distributes homogeneous and stable samples to participating laboratories. The laboratories analyze the samples and report their results to the organizer for statistical evaluation.
Hypothetical Inter-Laboratory Comparison Data
The following table summarizes hypothetical results from an inter-laboratory comparison for the quantification of this compound in a spiked sample with an assigned value of 50 ng/mL.
| Laboratory | Method | Reported Value (ng/mL) | Recovery (%) | Z-Score* |
| Lab 1 | LC-MS/MS | 48.5 | 97.0 | -0.5 |
| Lab 2 | LC-MS/MS | 52.1 | 104.2 | 0.7 |
| Lab 3 | GC-MS | 45.2 | 90.4 | -1.6 |
| Lab 4 | LC-MS/MS | 55.8 | 111.6 | 1.9 |
| Lab 5 | GC-MS | 49.1 | 98.2 | -0.3 |
| Lab 6 | LC-MS/MS | 47.9 | 95.8 | -0.7 |
*Z-scores are calculated based on the consensus mean and standard deviation of the participants' results. A Z-score between -2 and 2 is generally considered satisfactory.[7]
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency and comparability of results between laboratories. Below is a representative protocol for the quantification of this compound by LC-MS/MS.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., pear) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE: Transfer 1 mL of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of an inter-laboratory comparison study.
References
- 1. This compound | 60397-77-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. Analysis of "Amitraz (sum)" in pears with incurred residues - Comparison of the approach covering the individual metabolites via LC-MS/MS with the approach involving cleavage to 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fapas.com [fapas.com]
- 7. benchmark-intl.com [benchmark-intl.com]
Safety Operating Guide
Proper Disposal of N-(2,4-Dimethylphenyl)formamide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. N-(2,4-Dimethylphenyl)formamide is a compound that requires careful management due to its toxicological profile. This guide provides essential, step-by-step procedures for its safe disposal.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation.[1] Furthermore, it may lead to organ damage through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Protective gloves: Chemical-resistant gloves are mandatory.
-
Protective clothing: A lab coat or chemical-resistant apron should be worn.
-
Eye protection: Safety glasses or goggles are essential.
-
Face protection: A face shield may be necessary depending on the scale of the disposal.[2][3]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere strictly to local, regional, national, and international regulations.[1] This substance must not be disposed of with household garbage or allowed to enter sewer systems or natural water sources.[1][5]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, disposable labware) in a designated, properly labeled, and sealed waste container.
-
Ensure the container is suitable for hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any other relevant hazard warnings as indicated by the Safety Data Sheet (SDS), such as "Toxic" and "Environmental Hazard."
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Quantitative Data
The reviewed Safety Data Sheets for this compound do not specify quantitative limits or thresholds for disposal. The disposal guidelines are based on the hazardous nature of the chemical itself, irrespective of concentration in most laboratory settings. Always consult your local regulations and institutional EHS for any specific quantitative reporting requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
